(3,5-Dimethylphenyl)(phenyl)methanone
Description
Structure
2D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZWWMXQRMOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-60-4, 13319-70-5 | |
| Record name | 2,5-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-DIMETHYL-PHENYL)-PHENYL-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,5-Dimethylbenzophenone is a sparsely documented chemical entity. The following guide is constructed based on established principles of organic chemistry, data from isomeric analogs, and generalized experimental protocols. All quantitative data presented for the target compound should be considered predictive and require experimental validation.
Introduction
Benzophenones are a class of aromatic ketones that serve as crucial synthons in organic chemistry and as core structural motifs in medicinal chemistry. Their photochemical properties and synthetic versatility make them valuable in various applications, including as photoinitiators and as intermediates in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of the predicted physical and chemical properties of 3,5-dimethylbenzophenone, detailed experimental protocols for its synthesis and characterization, and a proposed workflow for its initial assessment in a drug discovery context.
Predicted Physical and Chemical Properties
The physical and chemical properties of 3,5-dimethylbenzophenone have been estimated based on the known properties of its isomers (e.g., 3,4-dimethylbenzophenone and 4,4'-dimethylbenzophenone) and general characteristics of aromatic ketones.
| Property | Predicted Value / Description |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid. |
| Melting Point | Estimated to be in the range of 40-50 °C. |
| Boiling Point | Estimated to be >300 °C at atmospheric pressure. |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) and insoluble in water. |
| CAS Number | Not definitively assigned in major chemical databases. |
Synthesis of 3,5-Dimethylbenzophenone
A plausible and common method for the synthesis of 3,5-dimethylbenzophenone is the Friedel-Crafts acylation of m-xylene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.
Caption: Proposed synthesis of 3,5-dimethylbenzophenone via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve m-xylene (1.5 eq) and benzoyl chloride (1.0 eq) in anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of cold 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
The structure of the synthesized 3,5-dimethylbenzophenone would be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | - Aromatic protons of the 3,5-dimethylphenyl ring would appear as singlets or narrowly split multiplets. - The two methyl groups would appear as a sharp singlet at ~2.3 ppm. - Protons of the unsubstituted phenyl ring would appear as multiplets in the range of 7.4-7.8 ppm. |
| ¹³C NMR | - The carbonyl carbon would show a characteristic peak in the downfield region (~195-200 ppm).[1][2] - Aromatic carbons would appear in the range of 125-140 ppm. - The methyl carbons would appear as a single peak at ~21 ppm. |
| Infrared (IR) | - A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1660-1690 cm⁻¹, characteristic of an aromatic ketone.[1][2] - C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹. - C-H stretching of the methyl groups would be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ would be observed at m/z = 210. - Characteristic fragmentation patterns would include the loss of the phenyl group (m/z = 77) to give an acylium ion at m/z = 133, and the loss of the dimethylphenyl group (m/z = 105) to give a benzoyl cation at m/z = 105. |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): A sample of the purified compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.
-
Mass Spectrometry (MS): The sample is analyzed using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly or via a gas chromatograph (GC-MS) for simultaneous separation and analysis.
Preclinical Characterization Workflow for Drug Discovery
For a novel compound like 3,5-dimethylbenzophenone, a systematic evaluation of its drug-like properties is essential. This preclinical workflow outlines the initial in vitro assays to assess its potential as a drug candidate.
Caption: Preclinical characterization workflow for a novel small molecule.
Experimental Protocols for In Vitro Assays
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 3,5-dimethylbenzophenone for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Readout: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The IC₅₀ value is then calculated.[3][4]
-
-
In Vitro ADME Assays:
-
Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes and measure the concentration of the parent compound over time using LC-MS/MS. This determines the compound's intrinsic clearance.
-
Permeability Assay (e.g., PAMPA): Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption. The compound is added to a donor plate and the amount that crosses the artificial membrane to the acceptor plate is quantified by UV-Vis spectroscopy or LC-MS/MS.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis or ultrafiltration, followed by LC-MS/MS analysis.[5][6][7][8]
-
Conclusion
While 3,5-dimethylbenzophenone is not a widely studied compound, its properties can be reliably predicted based on its structure and comparison with its isomers. This guide provides a framework for its synthesis, characterization, and initial evaluation as a potential lead compound in a drug discovery program. The detailed experimental protocols serve as a starting point for researchers to synthesize and validate the properties of this and other novel benzophenone derivatives.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - KG [thermofisher.com]
- 4. kosheeka.com [kosheeka.com]
- 5. selvita.com [selvita.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 8. criver.com [criver.com]
Technical Guide: Characterization of CAS No. 13319-70-5 and Related Piperidine Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available characterization data for the chemical compound with CAS number 13319-70-5, identified as (3,5-Dimethylphenyl)(phenyl)methanone. Due to limited publicly available data for this specific molecule, this guide also includes comprehensive characterization data for structurally related piperidine-containing compounds that may be of interest to researchers in drug development and medicinal chemistry.
Section 1: this compound (CAS: 13319-70-5)
This compound is a chemical intermediate.[1] Available data for this compound is summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13319-70-5 | [1] |
| Linear Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.28 g/mol | [2] |
Note: Purity of 98% (HPLC) has been reported by a commercial supplier.[2]
Synthetic Utility
This compound can be used as a precursor in the synthesis of 1-benzyl-3,5-dimethylbenzene.
Section 2: Characterization of Structurally Related Piperidine Compounds
The following sections detail the characterization of piperidine-containing structures that are relevant in the context of drug development.
1-(2-Phenylethyl)piperidine and its Derivatives
1-(2-Phenylethyl)piperidine and its analogs are common scaffolds in medicinal chemistry, notably as key intermediates in the synthesis of fentanyl and related analgesics.[3][4]
The following table summarizes key characterization data for 1-(2-phenylethyl)piperidine and a representative derivative, N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.
| Property | 1-(2-Phenylethyl)piperidine | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine |
| CAS Number | 332-14-9 | 21409-26-7 |
| Molecular Formula | C₁₃H₁₉N | C₁₉H₂₄N₂ |
| Molecular Weight | 189.30 g/mol | 280.4 g/mol |
| IUPAC Name | 1-(2-phenylethyl)piperidine | N-phenyl-1-(2-phenylethyl)piperidin-4-amine |
| Mass Spectrometry (m/z) | Top Peak: 98, 2nd Highest: 99[5] | Top Peak: 146, 2nd Highest: 189[6] |
General Procedure for the Synthesis of 1-(2-Phenethyl)-4-piperidone:
A common precursor for many 1-(2-phenylethyl)piperidine derivatives is 1-(2-phenethyl)-4-piperidone. An improved one-pot synthesis involves the reaction of phenethylamine with methyl acrylate, followed by Dieckmann cyclization.[3]
-
Michael Addition: Phenethylamine is reacted with two equivalents of methyl acrylate to yield N,N-bis(β-methoxycarbonylethyl)phenylethylamine.[4]
-
Dieckmann Cyclization: The resulting diester undergoes intramolecular cyclization in the presence of a base (e.g., sodium methoxide or sodium t-butoxide) in a suitable solvent like xylene.[3][4]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically with an acid workup, to afford 1-(2-phenethyl)-4-piperidone.[3]
Reductive Amination for N-Arylation:
N-phenyl-1-(2-phenylethyl)piperidin-4-amine can be synthesized via reductive amination of 1-(2-phenethyl)-4-piperidone with aniline.[4]
-
Imine Formation: 1-(2-phenethyl)-4-piperidone is reacted with aniline in a suitable solvent (e.g., ethanol) to form the corresponding imine.
-
Reduction: The imine is then reduced to the secondary amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation. A one-pot procedure under the action of a catalyst in an autoclave has been described.[4]
Caption: Synthetic workflow for N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.
Spectroscopic Characterization of Piperidine Ring
The piperidine ring exhibits characteristic signals in various spectroscopic analyses.
In the ¹H NMR spectrum of piperidine, the protons on the carbons adjacent to the nitrogen (α-protons) typically appear as a multiplet around 2.79 ppm. The protons on the β and γ carbons are observed further upfield, around 1.58-1.46 ppm.[7]
The IR spectrum of piperidine shows characteristic N-H stretching vibrations.
The mass spectrum of 1-(2-phenylethyl)piperidine is characterized by a base peak at m/z 98, corresponding to the piperidinomethyl fragment.[5] Fentanyl and its analogs, which contain the 1-(2-phenylethyl)piperidine core, often show a characteristic fragment ion at m/z 188 (C₁₃H₁₈N) and a subsequent fragment at m/z 105 (C₈H₉).[8]
Caption: Analytical workflow for piperidine derivative identification.
Disclaimer
This document is intended for informational purposes for a scientific audience. The synthesis and handling of the compounds described should only be carried out by qualified professionals in a laboratory setting with appropriate safety precautions. Some of the compounds mentioned, such as fentanyl and its analogs, are controlled substances and are subject to strict legal regulations.
References
- 1. (3,5-DIMETHYL-PHENYL)-PHENYL-METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. AK Scientific @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 5. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of (3,5-Dimethylphenyl)(phenyl)methanone in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3,5-Dimethylphenyl)(phenyl)methanone, a derivative of benzophenone, is a chemical entity of interest in organic synthesis and potentially in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its purification, formulation, and application in these fields. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature. This document outlines the methodologies to quantitatively determine the solubility of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility. The molecular structure of this compound, featuring a central carbonyl group and two aromatic rings, one of which is substituted with two methyl groups, suggests it is a relatively nonpolar compound. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and lower solubility in highly polar solvents.
Experimental Determination of Solubility
The following sections detail two common and robust methods for determining the solubility of a solid organic compound in a liquid solvent: the gravimetric method and UV-Vis spectroscopy.
Gravimetric Method
The gravimetric method is a direct and reliable technique for solubility determination. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, toluene) in a sealed container.
-
Agitate the mixture at a constant temperature using a magnetic stirrer or an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to settle.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) is recommended.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered aliquot into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container from the final mass.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
UV-Vis Spectroscopy Method
This method is an indirect but often faster technique that relies on the Beer-Lambert law. It is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.
-
Determination of Molar Absorptivity:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The slope of the linear regression line will be the molar absorptivity (ε) if concentration is in mol/L, or a similar proportionality constant for other concentration units.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Preparation and Analysis:
-
Withdraw a small, precise volume of the clear, saturated supernatant.
-
Dilute this aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the measured absorbance and the calibration curve (or the Beer-Lambert equation, A = εbc) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Data Presentation
While specific data for this compound is unavailable, the results from the described experimental procedures should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Organic Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) |
| n-Hexane | 1.9 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 9.1 | To be determined |
| Acetone | 21 | To be determined |
| Ethanol | 24.5 | To be determined |
| Methanol | 32.7 | To be determined |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: Gravimetric Method Workflow.
Caption: UV-Vis Spectroscopy Workflow.
Conclusion
The solubility of this compound in organic solvents is a crucial parameter that dictates its handling and application. While specific quantitative data is not currently available, this guide provides detailed and adaptable experimental protocols for its determination using gravimetric and UV-Vis spectroscopic methods. The provided workflows offer a clear visual representation of the necessary steps for researchers to generate reliable and reproducible solubility data for this compound. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Research Applications of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted benzophenones, a class of aromatic ketones, represent a versatile scaffold with a broad spectrum of applications in scientific research and development. Their unique photochemical and biological properties have positioned them as crucial tools in medicinal chemistry, photochemistry, polymer science, and as UV-protecting agents. This technical guide provides a comprehensive overview of the core applications of substituted benzophenones, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The benzophenone framework is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials.[1][2][3][4] The synthetic accessibility and the ease of introducing various substituents onto the phenyl rings allow for the fine-tuning of their pharmacological profiles.
Anticancer Activity
Substituted benzophenones have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against various cancer cell lines.[5][6][7] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain benzophenone derivatives have been shown to induce apoptosis and inhibit cell proliferation by targeting specific cellular components.
Table 1: Anticancer Activity of Selected Substituted Benzophenones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [6] |
| A-549 (Lung) | 0.82 | [6] | |
| SMMC-7721 (Hepatocarcinoma) | 0.26 | [6] | |
| SW480 (Colon) | 0.99 | [6] | |
| Compound 8 | HL-60 (Leukemia) | 0.15 | [6] |
| SMMC-7721 (Hepatocarcinoma) | 1.02 | [6] | |
| Compound 9 | HL-60 (Leukemia) | 0.16 | [6] |
| SW480 (Colon) | 0.93 | [6] | |
| 2-Hydroxybenzophenone derivative | MDA-MB-231 (Breast) | 12.09 | [8] |
| T47-D (Breast) | 26.49 | [8] | |
| PC3 (Prostate) | 18.53 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzophenone derivatives have been extensively studied.[1][5] They can exert their effects through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[5][9]
Table 2: Anti-inflammatory Activity of Selected Substituted Benzophenones
| Compound | Assay | Inhibition (%) | Dose | Reference |
| Chloro and methyl substituted benzoyloxy benzophenones | Carrageenan-induced rat paw edema | >50% | 100 mg/kg | [10] |
| Thiazole-substituted benzophenone (Compound 3a ) | Croton oil-induced ear edema | 78.3 ± 4.5 | 0.5 mg/ear | [5] |
| Thiazole-substituted benzophenone (Compound 3c ) | Croton oil-induced ear edema | 82.1 ± 3.9 | 0.5 mg/ear | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted benzophenones have demonstrated promising activity against a range of bacteria and fungi.[11][12][13]
Table 3: Antimicrobial Activity of Selected Substituted Benzophenones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 125 | [11] |
| Escherichia coli | 250 | [11] | |
| Salmonella Typhimurium | 125 | [11] | |
| Benzophenone derived 1,2,3-triazole (3a ) | Candida albicans | 15.63 | [12] |
| Benzophenone derived 1,2,3-triazole (3b ) | Candida albicans | 15.63 | [12] |
| Benzophenone fused azetidinone (9a ) | Staphylococcus aureus | 6.25 | [13] |
| Bacillus subtilis | 6.25 | [13] | |
| Aspergillus niger | 6.25 | [13] | |
| Garcinol | Methicillin-resistant Staphylococcus aureus | 3.1-12.5 | [14] |
Antiviral Activity
Certain benzophenone derivatives have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV). They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the viral life cycle.[6]
Photosensitizers in Research
Benzophenones are renowned for their photochemical properties, acting as efficient photosensitizers. Upon absorption of UV light, they can be excited to a triplet state, which can then initiate a variety of chemical reactions.[8][15] This property is harnessed in organic synthesis, photopolymerization, and photobiology. The mechanism often involves hydrogen abstraction or energy transfer to other molecules. The intersystem crossing quantum yield (φISC) for benzophenone is nearly 1, and it can produce singlet oxygen with a quantum yield (φΔ) of approximately 0.3.[8]
Table 4: Photophysical Properties of Selected Substituted Benzophenones
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| Benzophenone | 252 | 16,600 | Methanol | [14] |
| 334 | - | Ethanol | [6] | |
| 4-Methoxybenzophenone | 292 | - | Methanol | [16] |
| 4-Hydroxybenzophenone | 290 | - | Ethanol | [17] |
| 2-Hydroxy-4-methoxybenzophenone | 287 | - | - | [17] |
| 325 | - | - | [17] | |
| Polymeric Benzophenone | 294 | 28,300 | - | [14] |
UV Filters in Commercial Products
The strong UV absorption of benzophenone derivatives makes them ideal ingredients in sunscreens and as UV stabilizers in plastics and coatings to prevent photodegradation.[17][18][19] They absorb harmful UVA and UVB radiation and dissipate the energy as heat, thus protecting the skin and materials from sun damage.
Experimental Protocols
Synthesis of Substituted Benzophenones
A general and versatile method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.
General Procedure for Friedel-Crafts Acylation:
-
To a solution of the substituted benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add the corresponding benzoyl chloride (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.2 eq), in portions.
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4][9][20][21]
Example: Synthesis of 4-Methoxybenzophenone: Anisole and benzoyl chloride are reacted in the presence of anhydrous aluminum chloride in hexane. The resulting product is hydrolyzed and extracted with dichloromethane to yield 4-methoxybenzophenone.[18]
Biological Activity Assays
MTT Assay for Cytotoxicity: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzophenone compound for a specified period (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][5][22][23][24]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity: This in vivo assay is a standard model for evaluating acute inflammation.
-
Administer the benzophenone compound or a control vehicle to a group of rats or mice.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[19][25][26][27][28]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Prepare a series of twofold dilutions of the benzophenone compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][29][30]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
-
A colorimetric assay kit is typically used. The assay involves the reverse transcription of an RNA template by the HIV-1 RT enzyme in the presence of digoxigenin- and biotin-labeled nucleotides.
-
The biotin-labeled DNA product is captured on a streptavidin-coated microplate.
-
An anti-digoxigenin-peroxidase conjugate is added, which binds to the digoxigenin-labeled DNA.
-
A peroxidase substrate is added, and the resulting color development is measured spectrophotometrically. The inhibition of RT activity is reflected by a decrease in the color signal.[2][21][30][31][32]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Substituted Benzophenones
Substituted benzophenones can influence various cellular signaling pathways, contributing to their observed biological activities. For example, in cancer cells, they can interfere with pathways crucial for cell survival and proliferation.
Experimental Workflow for Photoaffinity Labeling
Benzophenone moieties are widely used as photoaffinity probes to identify protein-ligand interactions. Upon UV irradiation, the benzophenone group forms a covalent bond with nearby amino acid residues, allowing for the identification of binding partners.[7][16][27][33]
Workflow for Photopolymerization Initiation
Substituted benzophenones are effective Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism in the presence of a co-initiator (e.g., an amine).[14][23][34]
This guide highlights the significant and diverse roles of substituted benzophenones in modern research. The ability to readily modify their structure allows for the development of new compounds with tailored properties, ensuring their continued importance in the advancement of science and technology.
References
- 1. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 8. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.sbbq.org.br [www2.sbbq.org.br]
- 12. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
- 16. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 22. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rapidmicrobiology.com [rapidmicrobiology.com]
- 31. researchgate.net [researchgate.net]
- 32. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. escholarship.org [escholarship.org]
- 34. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethylbenzophenone
A Note on the Subject Compound: Initial literature searches for 3,5-dimethylbenzophenone yielded a significant lack of specific scientific data. This is likely due to the directing effects of the methyl groups in the common synthetic routes, which do not favor the formation of the 3,5-isomer. Consequently, this guide will focus on the closely related and well-documented isomer, 3,4-dimethylbenzophenone , for which substantial data is available.
This technical guide provides a comprehensive overview of 3,4-dimethylbenzophenone, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, chemical and physical properties, spectroscopic data, and potential applications of this compound.
Chemical Properties and Identification
This section details the fundamental chemical and physical properties of 3,4-dimethylbenzophenone, providing a foundational understanding of the compound.
| Property | Value | Reference |
| IUPAC Name | (3,4-dimethylphenyl)(phenyl)methanone | [1] |
| CAS Number | 2571-39-3 | [2] |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | |
| Melting Point | 45-47 °C | |
| Boiling Point | 335 °C | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in methanol. | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of 3,4-dimethylbenzophenone.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | m | 2H | Aromatic H |
| 7.55 | m | 1H | Aromatic H |
| 7.45 | m | 2H | Aromatic H |
| 7.22 | d | 1H | Aromatic H |
| 2.34 | s | 3H | Methyl H |
| 2.31 | s | 3H | Methyl H |
Note: Data obtained from a representative spectrum. Multiplicity and exact shifts may vary slightly depending on the solvent and instrument.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 196.8 | C=O |
| 142.2 | Aromatic C |
| 137.8 | Aromatic C |
| 135.2 | Aromatic C |
| 132.3 | Aromatic C |
| 130.1 | Aromatic C |
| 129.5 | Aromatic C |
| 128.2 | Aromatic C |
| 127.8 | Aromatic C |
| 19.9 | Methyl C |
| 19.4 | Methyl C |
Note: Representative peak positions are provided.
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 210 | 45% | [M]⁺ |
| 133 | 100% | [M-C₆H₅]⁺ |
| 105 | 35% | [C₆H₅CO]⁺ |
| 77 | 25% | [C₆H₅]⁺ |
Note: Major fragmentation peaks are listed.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1660 | C=O stretch |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1600, ~1450 | Aromatic C=C stretch |
Note: Characteristic absorption bands are provided.[5]
Synthesis of 3,4-Dimethylbenzophenone
The primary synthetic route to 3,4-dimethylbenzophenone is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
o-Xylene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-xylene in an appropriate amount of dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Biological and Photochemical Activities
Benzophenone and its derivatives are known for their diverse biological and photochemical properties. While specific studies on the biological activities of 3,4-dimethylbenzophenone are limited, the benzophenone scaffold is a common motif in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[6]
Benzophenones are also widely used as photoinitiators in polymer chemistry and as UV filters in sunscreens and other materials.[7] The photochemical behavior of benzophenones involves the excitation of the carbonyl group to a triplet state, which can then participate in various chemical reactions. The substitution pattern on the aromatic rings can influence the photophysical properties and reactivity of the molecule.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3,4-dimethylbenzophenone via Friedel-Crafts acylation.
Logical Relationship of Benzophenone Applications
This diagram shows the relationship between the core benzophenone structure and its main application areas.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 2571-39-3 | Fisher Scientific [fishersci.ca]
- 3. 3,4-Dimethylbenzophenone | 2571-39-3 [chemicalbook.com]
- 4. 3,4-Dimethylbenzophenone, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Safety and Handling of (3,5-Dimethylphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (3,5-Dimethylphenyl)(phenyl)methanone (CAS No. 13319-70-5), a compound used in laboratory and research settings. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound, also known as 3,5-dimethylbenzophenone, is a solid organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.28 g/mol [1][2] |
| Appearance | Light brown powder/solid[1] |
| Odor | No information available[1] |
| Melting Point/Range | 93 - 97 °C / 199.4 - 206.6 °F[1] |
| Boiling Point/Range | 200 °C / 392 °F @ 17 mmHg[1] |
| Solubility | No information available[1] |
| Vapor Pressure | No information available[1] |
| Specific Gravity | No information available[1] |
Hazard Identification and Classification
This compound is classified as hazardous under various regulatory standards. The primary hazards are related to its effects on aquatic life.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Hazardous to the aquatic environment, long-term hazard | 환경 | Warning | H411: Toxic to aquatic life with long lasting effects[3] |
Note: While some safety data sheets for isomeric compounds like 3,4-Dimethylbenzophenone indicate skin and eye irritation[4], specific irritation data for the 3,5-dimethyl isomer is not consistently reported. However, it is prudent to handle it as a potential irritant.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for the safe handling and use of this compound are crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
3.2. Handling and Storage
-
Handling : Avoid contact with skin, eyes, or clothing.[1] Avoid dust formation and inhalation.[1] Wash hands and face thoroughly after handling.[4]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Store away from incompatible materials such as strong oxidizing agents.[1][4]
3.3. First-Aid Measures
In case of exposure, follow these first-aid protocols:
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]
-
Inhalation : Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
-
Ingestion : Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]
3.4. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][6]
-
Specific Hazards : Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[1]
-
Protective Equipment : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]
3.5. Accidental Release Measures
-
Personal Precautions : Use personal protective equipment.[6] Ensure adequate ventilation.[6] Avoid dust formation.[6]
-
Environmental Precautions : Do not let the product enter drains.[6]
-
Methods for Containment and Cleaning Up : Sweep up and shovel.[6] Keep in suitable, closed containers for disposal.[6]
3.6. Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visualized Workflows and Logical Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.
Caption: General risk assessment workflow for handling chemical compounds.
Caption: Standard procedure for responding to a chemical spill.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and follow all applicable safety regulations.
References
Commercial suppliers of (3,5-Dimethylphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone of interest in various chemical and pharmaceutical research areas. This document details its chemical and physical properties, commercial availability, synthesis, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound, also known as 3,5-dimethylbenzophenone, is an aromatic ketone with the chemical formula C₁₅H₁₄O. Its structure features a benzoyl group attached to a 3,5-dimethylphenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13319-70-5 | |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | |
| Purity | ≥98% (typical) | [1] |
| Physical State | Solid | - |
| Melting Point | Data not consistently available | - |
| Boiling Point | Data not consistently available | - |
Commercial Availability
This compound is available from several commercial chemical suppliers, catering to research and development needs. Purity levels and available quantities may vary between suppliers. It is crucial to obtain a certificate of analysis for lot-specific data.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number/Name | Notes |
| Sigma-Aldrich | S55809 | Marketed as AldrichCPR for early discovery researchers. Analytical data is not collected for this specific product by the supplier. |
| BLDpharm | 13319-70-5 | - |
| Santa Cruz Biotechnology | CAS 13319-70-5 | - |
| AK Scientific, Inc. | - | - |
| ChemNet | - | A platform connecting various suppliers. |
Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from established Friedel-Crafts acylation methodologies. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel, add anhydrous aluminum chloride and an inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of benzoyl chloride in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Following the addition of the benzoyl chloride solution, add m-xylene dropwise via the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Logical Flow of the Synthesis:
Caption: Synthetic workflow for this compound.
Potential Applications in Research and Drug Development
While specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly available literature, the broader class of benzophenone derivatives has been investigated for various therapeutic applications. Benzophenones are known to possess a wide range of biological activities, including but not limited to, antifungal and anti-inflammatory properties.
The 3,5-dimethylphenyl moiety can be a key structural element in medicinal chemistry, influencing the compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the 3,5-dimethylphenyl group has been incorporated into tryptamine derivatives that have been evaluated for their binding to the GnRH receptor.
The core benzophenone structure is also a well-known photoinitiator, capable of absorbing UV light to generate reactive species that can initiate polymerization. Although the specific photochemical properties of the 3,5-dimethyl substituted variant are not well-characterized, it could potentially be explored for applications in photochemistry and materials science.
Experimental Workflow for Biological Screening:
For researchers interested in exploring the biological potential of this compound, a general screening workflow can be implemented.
Caption: General workflow for biological screening of the compound.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl and dimethylphenyl rings, and a characteristic singlet for the two methyl groups.
-
¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbons, and the various CH carbons of the aromatic rings.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
This guide serves as a starting point for researchers and professionals working with this compound. Due to the limited specific data in the public domain, thorough in-house analysis and experimental validation are strongly recommended.
References
Methodological & Application
Application Notes and Protocols for Reactions with 3,5-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 3,5-dimethylbenzophenone and its subsequent reduction to (3,5-dimethylphenyl)(phenyl)methanol. The protocols are designed to be clear and reproducible for use in a laboratory setting. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.
I. Synthesis of 3,5-Dimethylbenzophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 3,5-dimethylbenzophenone through the Friedel-Crafts acylation of benzene with 3,5-dimethylbenzoyl chloride. This reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Experimental Protocol:
-
Preparation of 3,5-Dimethylbenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylbenzoic acid and thionyl chloride. A typical molar ratio of 3,5-dimethylbenzoic acid to thionyl chloride is 1:5.[1][2]
-
Slowly heat the mixture to 35°C and maintain for 1 hour with stirring.
-
Gradually increase the temperature to 45°C over 30 minutes and hold for another 30 minutes.
-
Further, increase the temperature to 50°C and maintain for 30 minutes.
-
Finally, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the reaction.[3]
-
After cooling, remove the excess thionyl chloride by distillation under normal pressure.
-
The crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.
-
-
Friedel-Crafts Acylation:
-
In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) and dry benzene. The molar ratio of aluminum chloride to the acyl chloride is typically slightly greater than 1:1.
-
Cool the mixture in an ice bath.
-
Slowly add 3,5-dimethylbenzoyl chloride dropwise from the dropping funnel to the stirred benzene-AlCl₃ suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux for 1-2 hours to drive the reaction to completion.
-
Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane or diethyl ether.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylbenzophenone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | - | - | - |
| Thionyl Chloride | SOCl₂ | 118.97 | - | - | - |
| 3,5-Dimethylbenzoyl Chloride | C₉H₉ClO | 168.62 | - | - | >98[3] |
| Benzene | C₆H₆ | 78.11 | - | - | - |
| Aluminum Chloride | AlCl₃ | 133.34 | - | - | - |
| 3,5-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | - | - | High |
Characterization Data for 3,5-Dimethylbenzophenone (Expected):
-
¹H NMR (CDCl₃, ppm): δ 7.80-7.70 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, ppm): δ 196.8 (C=O), 138.0, 137.5, 133.0, 132.5, 130.0, 128.5, 128.0, 21.5 (CH₃).
-
IR (KBr, cm⁻¹): ~1660 (C=O stretching).
II. Reduction of 3,5-Dimethylbenzophenone to (3,5-Dimethylphenyl)(phenyl)methanol
This protocol describes the reduction of the synthesized 3,5-dimethylbenzophenone to the corresponding secondary alcohol, (3,5-dimethylphenyl)(phenyl)methanol, using sodium borohydride.
Experimental Protocol:
-
Reduction Reaction:
-
In a round-bottom flask, dissolve 3,5-dimethylbenzophenone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Gradually add sodium borohydride (NaBH₄) in small portions to the stirred solution. An excess of sodium borohydride is typically used to ensure complete reduction.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Add dilute hydrochloric acid to neutralize the solution.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (3,5-dimethylphenyl)(phenyl)methanol.
-
The product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |
| 3,5-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | - | - | - |
| Sodium Borohydride | NaBH₄ | 37.83 | - | - | - |
| (3,5-Dimethylphenyl)(phenyl)methanol | C₁₅H₁₆O | 212.29 | - | - | High |
Characterization Data for (3,5-Dimethylphenyl)(phenyl)methanol (Expected):
-
¹H NMR (CDCl₃, ppm): δ 7.40-7.20 (m, 5H, Ar-H), 7.00 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 5.80 (s, 1H, CH-OH), 2.30 (s, 6H, 2 x CH₃), 2.10 (s, 1H, OH).
-
¹³C NMR (CDCl₃, ppm): δ 144.0, 143.5, 138.0, 129.0, 128.5, 127.5, 126.5, 124.5, 76.0 (CH-OH), 21.5 (CH₃).
-
IR (KBr, cm⁻¹): ~3400 (broad, O-H stretching).
III. Experimental Workflow
The following diagram illustrates the two-step synthesis process from 3,5-dimethylbenzoyl chloride to (3,5-dimethylphenyl)(phenyl)methanol.
Caption: Experimental workflow for the synthesis of (3,5-dimethylphenyl)(phenyl)methanol.
References
- 1. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 2. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
Application Notes and Protocols for (3,5-Dimethylphenyl)(phenyl)methanone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3,5-Dimethylphenyl)(phenyl)methanone is a diaryl ketone, belonging to the benzophenone class of compounds. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1][2] These activities include anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][3][4][5] The specific substitution pattern on the phenyl rings of the benzophenone core is a critical determinant of the compound's biological and pharmacological properties.[1][5] While this compound itself is not extensively characterized as a bioactive agent, its structural motif makes it a valuable starting material and scaffold for the synthesis of novel derivatives with potential therapeutic applications. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally related compounds, and offer protocols for the synthesis and evaluation of its derivatives.
Potential Therapeutic Applications of this compound Derivatives
Based on the extensive research on the benzophenone scaffold, derivatives of this compound are promising candidates for development in several therapeutic areas:
-
Anti-inflammatory Agents: Benzophenone derivatives have been widely explored for their anti-inflammatory properties.[1][4][6] The synthesis and subsequent screening of analogs of this compound could lead to the discovery of novel inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Anticancer Agents: Numerous benzophenone derivatives have demonstrated significant in vitro and in vivo antitumor activity.[3][7] The this compound core can be functionalized to explore new structure-activity relationships (SAR) for developing potent and selective anticancer compounds.
-
Antiviral Agents: The benzophenone nucleus is a key feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4][8] This suggests that derivatives of this compound could be investigated for their potential as antiviral agents.
-
Antifungal Agents: Methyl-substituted benzophenones have been reported to exhibit chemotherapeutic activity against various fungi.[5] This provides a rationale for screening libraries of this compound derivatives for antifungal activity.
Data Presentation
Due to the limited publicly available biological data for this compound, the following table summarizes its key chemical identifiers and physical properties. This serves as a foundational dataset for researchers initiating studies with this compound.
| Identifier | Value | Source |
| CAS Number | 13319-70-5 | |
| Linear Formula | C15H14O | |
| Molecular Weight | 210.27 g/mol | Calculated |
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of a Hydroxylated Analog via Fries Rearrangement
This protocol is adapted from the synthesis of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone and can be used as a representative method for modifying the dimethylphenyl ring.[5]
Objective: To synthesize a hydroxylated derivative of this compound, which can serve as an intermediate for further functionalization.
Materials:
-
2,6-Dimethylphenyl benzoate
-
Anhydrous aluminum chloride (AlCl3)
-
6 M Hydrochloric acid (HCl)
-
Ice
-
Ethanol
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Combine 2,6-Dimethylphenyl benzoate (0.022 mol) and anhydrous aluminum chloride (0.044 mol) in a dry round-bottom flask.
-
Heat the mixture to 150–170 °C under anhydrous conditions for 2–3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker containing ice and 6 M HCl.
-
Stir the resulting mixture for 2–3 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the purified (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone.
Protocol 2: In Vitro TNF-α Inhibition Assay
This protocol describes a general workflow for screening this compound derivatives for anti-inflammatory activity by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α).
Objective: To evaluate the potential of synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cell-based assay.
Materials:
-
Lipopolysaccharide (LPS)
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. Pre-treat the cells with the test compounds for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plates and collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for active compounds.
Visualizations
General Synthetic Strategy for Benzophenone Derivatives
The following diagram illustrates a common synthetic route for preparing benzophenone derivatives, the Friedel-Crafts acylation.
Caption: Common synthetic routes to benzophenone derivatives.
Experimental Workflow for Anti-inflammatory Screening
This diagram outlines the key steps in the experimental workflow for screening this compound derivatives for anti-inflammatory activity.
Caption: Workflow for TNF-α inhibition screening.
Conceptual Signaling Pathway Inhibition
This diagram illustrates the conceptual inhibition of a pro-inflammatory signaling pathway by a hypothetical active benzophenone derivative.
Caption: Conceptual inhibition of a pro-inflammatory pathway.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Hydroxybenzophenones via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1] This rearrangement is a key method for the synthesis of hydroxybenzophenones, which are important structural motifs in medicinal chemistry and materials science.[2] Hydroxybenzophenone derivatives exhibit a wide range of biological activities, including antiviral and antitumor properties, and are also utilized as UV absorbers in sunscreens and stabilizers in plastics.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of hydroxybenzophenones via the Fries rearrangement, targeting researchers and professionals in drug development and chemical synthesis.
Reaction Mechanism and Selectivity
The Fries rearrangement proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1] The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong protic acids.[5] The generally accepted mechanism involves the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring.[1][6]
The regioselectivity of the Fries rearrangement, yielding either the ortho- or para-hydroxybenzophenone, is influenced by reaction conditions such as temperature and solvent polarity.[1] Lower reaction temperatures generally favor the formation of the para product, while higher temperatures tend to yield the ortho isomer.[1][6] This is often attributed to kinetic versus thermodynamic control, where the ortho isomer can form a more stable chelate with the Lewis acid catalyst at higher temperatures.[1] The use of non-polar solvents can also favor the ortho product.[6]
Caption: General mechanism of the Fries rearrangement.
Experimental Protocols
This section details the experimental procedures for the synthesis of a phenolic ester (phenyl benzoate) and its subsequent Fries rearrangement to produce hydroxybenzophenones.
Protocol 1: Synthesis of Phenyl Benzoate
This protocol describes the esterification of phenol with benzoyl chloride.
Materials:
-
Phenol
-
Benzoyl chloride
-
5% Sodium hydroxide (NaOH) solution
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Distilled water
Procedure:
-
In a round bottom flask, dissolve phenol (0.5 g, 5.3 mmol) in a 5% NaOH solution (10 mL).
-
Cool the flask in an ice bath with stirring.
-
Slowly add benzoyl chloride (2.4 mL) to the solution.
-
Continue stirring in the ice bath for 1.5 hours.[7]
-
Allow the reaction mixture to stand for 3 days to allow for complete precipitation of the product.
-
Collect the white precipitate by filtration.
-
Wash the precipitate thoroughly with cold distilled water (3 x 3 mL).
-
Dry the product to obtain phenyl benzoate.
Protocol 2: Fries Rearrangement of Phenyl Benzoate to 4-Hydroxybenzophenone
This protocol outlines a low-temperature Fries rearrangement to selectively synthesize the para-isomer.[7][8]
Materials:
-
Phenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane (CH₃NO₂)
-
Round bottom flask
-
Magnetic stirrer
-
Ice-salt bath or cryocooler
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round bottom flask.
-
Cool the solution to -10 °C with stirring in an ice-salt bath.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).
-
Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[7]
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice and dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for hydroxybenzophenone synthesis.
Data Presentation
The yield and regioselectivity of the Fries rearrangement are highly dependent on the reaction conditions. The following tables summarize representative data from the literature.
Table 1: Effect of Catalyst and Conditions on the Fries Rearrangement
| Catalyst | Solvent | Temperature | Time | Yield (%) | ortho:para Ratio | Reference |
| AlCl₃ | Nitromethane | Room Temp | 6-8 h | 80-92 | Predominantly para | [7] |
| AlCl₃ | (molten) | >100 °C | - | - | Predominantly ortho | [1] |
| Zn Powder | - | - | - | - | Selective | [5] |
| Methanesulfonic Acid | - | - | - | Good | - | [5] |
| Al₂O₃-ZnCl₂ (Microwave) | Solvent-free | - | Short | Improved | - |
Table 2: Synthesis of 4-Hydroxybenzophenone
| Starting Material | Reagents | Conditions | Yield (%) | Melting Point (°C) |
| Phenyl benzoate | AlCl₃, CH₃NO₂ | RT, 6-8 h | 85 | 133-135 |
Applications in Drug Development
Hydroxybenzophenones are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[2] Their ability to act as UV absorbers also makes them relevant in photoprotective formulations.[4]
-
Antiviral and Antitumor Agents: Certain hydroxy-substituted benzophenones have shown potential in the preparation of drugs for treating viral infections and tumors.[3] For instance, they have been investigated as inhibitors of HIV-1 integrase, a key enzyme in viral replication.[3]
-
Anti-inflammatory and Other Activities: The benzophenone moiety is present in numerous natural and synthetic compounds with diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2]
-
Neurological Applications: Some derivatives, such as epoxone (3,4,5,2',3',4'-hexahydroxybenzophenone), have been developed as drugs that increase cerebral blood flow and improve learning and memory.[3]
The Fries rearrangement provides a direct and efficient route to synthesize a library of hydroxybenzophenone analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Limitations
While the Fries rearrangement is a valuable synthetic tool, it has some limitations:
-
Harsh Reaction Conditions: The reaction often requires stoichiometric or excess amounts of strong Lewis acids, which can be corrosive and difficult to handle.[5]
-
Substrate Scope: The reaction is generally limited to esters with stable acyl and aryl groups that can withstand the harsh conditions.[1] Substrates with deactivating or meta-directing groups on the aromatic ring may give low yields.[6]
-
Selectivity Control: Achieving high regioselectivity can be challenging and often requires careful optimization of reaction conditions.
Recent developments, such as the use of milder catalysts, microwave-assisted synthesis, and mechanochemistry, aim to address some of these limitations and provide more environmentally friendly and efficient protocols.[9][10]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016155673A1 - Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Metal Complexes with Benzophenone-Containing Ligands in Catalysis
Topic: Catalytic Activity of Metal Complexes with (3,5-Dimethylphenyl)(phenyl)methanone and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal complexes incorporating benzophenone derivatives as ligands are emerging as versatile catalysts in organic synthesis. The benzophenone moiety can act as a tunable electronic and steric component of the ligand framework, influencing the catalytic activity and selectivity of the metal center. This document provides detailed application notes and protocols for the use of such complexes in catalytic reactions, with a focus on a nickel complex bearing a diphosphine-benzophenone ligand in alkyne cyclotrimerization. While direct catalytic applications of metal complexes with this compound as a standalone ligand are not extensively documented in the reviewed literature, the principles and protocols described herein for a closely related analog offer a strong foundation for further research and development.
Application: Nickel-Catalyzed [2+2+2] Alkyne Cyclotrimerization
A notable application of a metal complex with a benzophenone-containing ligand is the nickel-catalyzed [2+2+2] cyclotrimerization of terminal alkynes. This reaction is a powerful method for the synthesis of substituted benzenes. A nickel(0) complex featuring a 2,2'-bis(di(para-tolyl)phosphino)-benzophenone ligand has demonstrated enhanced catalytic activity and selectivity compared to related bi- and tridentate phosphine-based nickel catalysts.[1][2] The benzophenone backbone in the ligand is proposed to play a crucial role in the catalytic cycle through a hemilabile interaction with the nickel center.[1]
Data Presentation
The catalytic performance of the nickel complex [(p-tolL1)Ni(BPI)] (where p-tolL1 = 2,2'-bis(di(para-tolyl)phosphino)-benzophenone and BPI = benzophenone imine) in the cyclotrimerization of various terminal alkynes is summarized below. The reaction selectively yields 1,2,4-substituted benzene derivatives.
| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity for 1,2,4-isomer (%) |
| 1 | Phenylacetylene | 1 | 2 | >95 | 92 |
| 2 | 4-Methylphenylacetylene | 1 | 2 | >95 | 93 |
| 3 | 4-Methoxyphenylacetylene | 1 | 4 | >95 | 90 |
| 4 | 4-Chlorophenylacetylene | 1 | 4 | 85 | 88 |
| 5 | 1-Hexyne | 2 | 6 | 75 | 85 |
Data compiled from information presented in "Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization".[1]
Experimental Protocols
1. Synthesis of the Diphosphine-Benzophenone Ligand (p-tolL1)
This protocol is adapted from literature procedures for the synthesis of 2,2'-bis(di(para-tolyl)phosphino)-benzophenone.[1]
Materials:
-
2,2'-Dibromobenzophenone
-
n-Butyllithium (n-BuLi) in hexanes
-
Di(p-tolyl)phosphine chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for air-sensitive synthesis (Schlenk line, argon atmosphere)
Procedure:
-
To a solution of 2,2'-dibromobenzophenone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of di(p-tolyl)phosphine chloride (2.4 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diphosphine-benzophenone ligand.
2. Synthesis of the Nickel Catalyst: [(p-tolL1)Ni(BPI)]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-bis(di(para-tolyl)phosphino)-benzophenone (p-tolL1)
-
Benzophenone imine (BPI)
-
Anhydrous toluene
-
Anhydrous pentane
-
Standard glassware for air-sensitive synthesis (glovebox or Schlenk line)
Procedure:
-
In a glovebox, dissolve Ni(COD)₂ (1.0 eq) and the diphosphine-benzophenone ligand (p-tolL1) (1.0 eq) in anhydrous toluene.
-
Add benzophenone imine (BPI) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield the nickel complex [(p-tolL1)Ni(BPI)] as a solid.
3. General Protocol for Alkyne Cyclotrimerization
Materials:
-
[(p-tolL1)Ni(BPI)] catalyst
-
Terminal alkyne substrate
-
Anhydrous solvent (e.g., toluene or THF)
-
Standard reaction vials and stirring equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst to a reaction vial.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the terminal alkyne substrate to the reaction vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to isolate the substituted benzene product.
Visualizations
Caption: Proposed catalytic cycle for nickel-catalyzed alkyne cyclotrimerization.
Caption: Workflow for synthesis and catalytic application.
Conclusion and Future Outlook
The use of metal complexes with benzophenone-containing ligands, such as the nickel-diphosphine system detailed here, presents a promising avenue for the development of novel and efficient catalysts. The hemilabile nature of the benzophenone carbonyl group can play a significant role in stabilizing catalytic intermediates and promoting desired reaction pathways. Further research into the synthesis of new metal complexes with this compound and other tailored benzophenone derivatives is warranted. Exploring their applications in a broader range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis, will likely lead to the discovery of new and powerful synthetic methodologies. The protocols and data presented in these notes provide a solid starting point for researchers venturing into this exciting area of catalysis.
References
Application Notes and Protocols for the Photochemical Reactions of 3,5-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary photochemical reaction of 3,5-dimethylbenzophenone: photoreduction. While specific quantitative data for 3,5-dimethylbenzophenone is limited in publicly available literature, the information presented herein is based on the well-established photochemical behavior of benzophenone and its derivatives. The protocols and data provided for analogous compounds offer a strong foundation for experimental design and interpretation.
I. Introduction to the Photochemistry of 3,5-Dimethylbenzophenone
3,5-Dimethylbenzophenone, a substituted aromatic ketone, primarily undergoes intermolecular photoreduction in the presence of a suitable hydrogen donor. Upon absorption of ultraviolet (UV) light, the molecule is excited from its ground state (S₀) to a singlet excited state (S₁). Subsequently, it undergoes rapid and efficient intersystem crossing (ISC) to the triplet excited state (T₁). The long-lived triplet state is the primary photoactive species.
The dominant photochemical pathway for benzophenones in the presence of a hydrogen-donating solvent, such as 2-propanol, is the abstraction of a hydrogen atom by the excited triplet-state ketone. This process results in the formation of a diphenylketyl radical and a radical from the hydrogen donor. The primary photoproducts are typically the corresponding pinacol and the oxidized form of the hydrogen donor.
Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions, common for many aliphatic ketones, are generally not observed for benzophenone and its simple alkyl-substituted derivatives.
II. Primary Photochemical Reaction: Photoreduction
The principal photochemical reaction of 3,5-dimethylbenzophenone is its photoreduction in the presence of a hydrogen donor.
Reaction Mechanism:
-
Photoexcitation and Intersystem Crossing: 3,5-Dimethylbenzophenone absorbs a photon (hν) and is promoted to the first excited singlet state (S₁). It then rapidly undergoes intersystem crossing to the more stable triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state 3,5-dimethylbenzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), typically a solvent like 2-propanol, to form a 3,5-dimethylbenzophenone ketyl radical and a solvent-derived radical (R•).
-
Product Formation: The ketyl radicals can then dimerize to form a pinacol, or undergo other secondary reactions.
Below is a diagram illustrating the photoreduction pathway of 3,5-dimethylbenzophenone.
III. Quantitative Data
| Parameter | Value (for Benzophenone) | Conditions |
| Quantum Yield (Φ) | ~0.3 - 1.0 | Dependent on solvent and concentration |
| Triplet State Energy (ET) | ~69 kcal/mol | - |
| Intersystem Crossing Efficiency (ΦISC) | ~1.0 | In non-polar solvents |
| Triplet Lifetime (τT) | ~5-20 µs | In the absence of quenchers |
IV. Experimental Protocols
A. Synthesis of 3,5-Dimethylbenzophenone
A common method for the synthesis of 3,5-dimethylbenzophenone is the Friedel-Crafts acylation of m-xylene with benzoyl chloride.
Materials:
-
m-Xylene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of benzoyl chloride (1.0 eq) in dry dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, add m-xylene (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
B. Photoreduction of 3,5-Dimethylbenzophenone
This protocol describes a general procedure for the photoreduction of 3,5-dimethylbenzophenone in 2-propanol.
Materials:
-
3,5-Dimethylbenzophenone
-
2-Propanol (spectroscopic grade)
-
Photoreactor (e.g., with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Nitrogen or Argon gas for deoxygenation
-
Analytical instruments for product analysis (e.g., GC-MS, NMR)
Procedure:
-
Prepare a solution of 3,5-dimethylbenzophenone in 2-propanol (e.g., 0.1 M).
-
Transfer the solution to a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, as oxygen can quench the triplet state.
-
Place the reaction vessel in the photoreactor and irradiate with a suitable UV lamp (e.g., >300 nm to selectively excite the benzophenone).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by a suitable technique (e.g., UV-Vis spectroscopy to follow the disappearance of the benzophenone n-π* absorption band around 340 nm, or GC-MS to identify products).
-
Upon completion, the solvent can be removed under reduced pressure, and the product mixture can be analyzed and purified.
The experimental workflow for a typical photoreduction experiment is outlined below.
V. Applications in Drug Development and Research
The photochemical reactivity of benzophenones, including 3,5-dimethylbenzophenone, has several applications:
-
Photoaffinity Labeling: Benzophenone derivatives can be incorporated into drug molecules to create photoaffinity probes. Upon photoactivation, these probes can form covalent bonds with their biological targets, allowing for the identification and characterization of binding sites.
-
Photocrosslinking: The ability of benzophenones to abstract hydrogen atoms makes them useful as photocrosslinking agents in polymer chemistry and materials science, which has applications in drug delivery systems and biomaterials.
-
Mechanistic Studies: As a photosensitizer, 3,5-dimethylbenzophenone can be used to initiate photochemical reactions and study reaction mechanisms involving triplet energy transfer.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical experiments. Reaction conditions may need to be optimized for specific applications.
Application Notes & Protocols for the Quantification of (3,5-Dimethylphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone, is a chemical intermediate with potential applications in organic synthesis and materials science. Accurate and precise quantification of this compound is crucial for reaction monitoring, quality control, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3,5-Dimethylbenzophenone |
| CAS Number | 13319-70-5 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 45-48 °C |
| Boiling Point | 338.5 °C at 760 mmHg |
Synthesis Workflow
A common synthetic route to this compound is the Friedel-Crafts acylation of m-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and formulations.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known weight of the sample in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Run Time: 10 minutes.
-
Quantitative Data Summary (HPLC-UV):
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and is ideal for identifying and quantifying the analyte in complex matrices.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in acetone at 1 mg/mL. Create calibration standards from 0.1 µg/mL to 20 µg/mL by serial dilution.
-
Sample Preparation: Dilute the sample with acetone to fall within the calibration curve's concentration range.
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 119.
-
Qualifier Ions: m/z 210, 91.
-
Quantitative Data Summary (GC-MS):
| Parameter | Result |
| Linear Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 97.0% - 103.5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it suitable for trace-level quantification in biological or environmental samples.
Experimental Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Prepare working standards in the range of 0.1 ng/mL to 100 ng/mL by serial dilution in the mobile phase.
-
Sample Preparation: For plasma or tissue homogenates, perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard to one part of the sample. Centrifuge at 14,000 rpm for 10 minutes and inject the supernatant.
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Column: Phenyl-Hexyl column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: Precursor Ion (m/z) 211.1 → Product Ion (m/z) 119.1.
-
Quantitative Data Summary (LC-MS/MS):
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD, n=6) | < 8% |
| Accuracy (Recovery %) | 95.5% - 104.8% |
Analytical Workflow Visualization
Application Notes and Protocols for the Scale-up Synthesis of (3,5-Dimethylphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of (3,5-Dimethylphenyl)(phenyl)methanone, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is based on the Friedel-Crafts acylation of m-xylene with benzoyl chloride. This protocol focuses on a robust and scalable method, transitioning from laboratory to pilot-plant scale. It includes information on reaction parameters, purification, and analytical methods for quality control.
Introduction
This compound, also known as 3,5-dimethylbenzophenone, is a key building block in the synthesis of various organic molecules. Its derivatives are of interest in medicinal chemistry and materials science. The most common synthetic route is the Friedel-Crafts acylation of m-xylene with benzoyl chloride, catalyzed by a Lewis acid. While traditional methods often employ stoichiometric amounts of aluminum chloride, which can generate significant waste, modern approaches are exploring more environmentally benign and reusable solid acid catalysts, such as zeolites. This document outlines a scalable synthesis protocol that can be adapted for larger-scale production.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| m-Xylene | C₈H₁₀ | 106.17 | 108-38-3 | 139 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | 197 |
| This compound | C₁₅H₁₄O | 210.27 | 13319-70-5 | >300 |
Scale-up Synthesis Protocol
This protocol describes a scale-up synthesis of this compound using a solid acid catalyst, which is more environmentally friendly and allows for easier work-up compared to traditional Lewis acids. The reaction parameters are based on optimized conditions for similar acylations.[1][2]
Materials and Equipment
-
Reactants: m-xylene (≥99%), Benzoyl chloride (≥99%)
-
Catalyst: Iron (III) oxide-supported HY zeolite (Fe₂O₃/HY)
-
Solvent: Dichloromethane (DCM) or a higher boiling point solvent for larger scale.
-
Work-up: Deionized water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; Addition funnel; Filtration apparatus (e.g., Nutsche filter); Separatory funnel (for lab scale) or liquid-liquid extraction setup (for pilot scale); Rotary evaporator; Crystallization vessel.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Reaction Parameters
The following table summarizes the proposed reaction parameters for the scale-up synthesis. These are starting points and may require optimization based on the specific equipment and scale.
| Parameter | Recommended Value | Notes |
| Molar Ratio (m-xylene : Benzoyl Chloride) | 4 : 1 | An excess of m-xylene is used to drive the reaction to completion.[1] |
| Catalyst Loading | 5 wt% (relative to benzoyl chloride) | This can be optimized for reaction rate and cost.[1] |
| Reaction Temperature | 130 °C | Higher temperatures may lead to side products. |
| Reaction Time | 4-8 hours | Monitor by HPLC or GC until benzoyl chloride is consumed. |
Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with m-xylene and the Fe₂O₃/HY catalyst. Begin stirring.
-
Heating: Heat the mixture to the target reaction temperature of 130°C.
-
Addition of Benzoyl Chloride: Once the temperature is stable, slowly add the benzoyl chloride to the reactor via an addition funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or GC. The reaction is considered complete when the benzoyl chloride peak is no longer significant.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a solvent like toluene and potentially be regenerated and reused.[3]
-
Work-up: Transfer the filtrate to a suitable vessel for aqueous work-up.
-
Wash the organic phase with deionized water to remove any residual acid.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities. Be cautious of potential gas evolution.
-
Wash with brine to aid in the separation of the aqueous and organic layers.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to remove the excess m-xylene and solvent.
-
Purification: The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
-
Drying: Dry the purified product under vacuum to a constant weight.
Analytical Quality Control
Purity Determination by HPLC
A general HPLC method for determining the purity of the final product is outlined below.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Structural Confirmation
The structure of the final product should be confirmed using standard spectroscopic techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
FT-IR: To identify the characteristic carbonyl stretch of the ketone.
-
Mass Spectrometry: To confirm the molecular weight.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood or a contained environment suitable for pilot-scale chemical synthesis.[4]
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzoyl chloride is corrosive and lachrymatory. Handle with extreme care.
-
m-Xylene and other organic solvents are flammable. Avoid open flames and sparks.
-
The reaction can be exothermic. Ensure adequate cooling capacity and monitor the temperature closely during the addition of benzoyl chloride.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dimethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-dimethylbenzophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3,5-dimethylbenzophenone via common techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for 3,5-dimethylbenzophenone. | Select a more suitable solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic ketones like 3,5-dimethylbenzophenone, consider solvents like ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[1][2] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by gentle heating or under reduced pressure to concentrate the solution.[3]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure 3,5-dimethylbenzophenone.[1][3] |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Consider a preliminary purification step like column chromatography to remove significant impurities. |
| Low recovery of pure crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of 3,5-dimethylbenzophenone from impurities. | - Inappropriate solvent system (mobile phase).- Column was not packed properly. | - Optimize the mobile phase. For a non-polar compound like 3,5-dimethylbenzophenone on a silica gel column, a non-polar eluent like a hexane/ethyl acetate mixture is a good starting point. Adjust the polarity by varying the ratio of the solvents.[4]- Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling. |
| Compound is not eluting from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Compound elutes too quickly. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
| Tailing of the product peak. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions.- Use a larger column or reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 3,5-dimethylbenzophenone synthesized via Friedel-Crafts acylation of m-xylene with benzoyl chloride?
A1: The primary impurities may include:
-
Isomeric Products: Friedel-Crafts acylation of m-xylene can also produce other isomers such as 2,4-dimethylbenzophenone and 2,6-dimethylbenzophenone.[5][6][7][8]
-
Unreacted Starting Materials: Residual m-xylene and benzoyl chloride.
-
Polysubstituted Products: Diacylated products may form, though this is less likely if the reaction conditions are controlled.
-
Hydrolyzed Reagents: Benzoic acid from the hydrolysis of benzoyl chloride.
Q2: Which purification technique is more suitable for crude 3,5-dimethylbenzophenone, recrystallization or column chromatography?
A2: The choice depends on the purity of the crude product.
-
Recrystallization is often effective if the crude product is relatively pure (generally >80-90%) and the impurities have different solubility profiles from the desired product.[9]
-
Column chromatography is more suitable for separating complex mixtures containing multiple components with similar polarities, such as isomers.[10][11] It is often used for an initial purification, which can then be followed by recrystallization to obtain a highly pure product.
Q3: How do I select an appropriate solvent for the recrystallization of 3,5-dimethylbenzophenone?
A3: A suitable solvent should dissolve 3,5-dimethylbenzophenone well when hot but poorly when cold. A general rule of thumb is "like dissolves like". Since 3,5-dimethylbenzophenone is an aromatic ketone, polar protic solvents like ethanol or isopropanol are good starting points.[1][2] You can perform small-scale solubility tests with various solvents to determine the best one.
Q4: What is a typical mobile phase for the column chromatography of 3,5-dimethylbenzophenone?
A4: For the separation of a relatively non-polar compound like 3,5-dimethylbenzophenone on a polar stationary phase like silica gel, a non-polar mobile phase is recommended. A mixture of hexane and ethyl acetate is a common choice. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the compound. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[4]
Q5: How can I confirm the purity of my 3,5-dimethylbenzophenone after purification?
A5: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Recrystallization of Crude 3,5-Dimethylbenzophenone from Ethanol
-
Dissolution: Place the crude 3,5-dimethylbenzophenone in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude 3,5-Dimethylbenzophenone
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 3,5-dimethylbenzophenone in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Gradient Elution (Optional): If the desired compound and impurities are not well-separated, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 3,5-dimethylbenzophenone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Estimated Recrystallization Efficiency for 3,5-Dimethylbenzophenone
| Solvent System | Crude Purity (%) | Purity after 1st Recrystallization (%) | Estimated Recovery Yield (%) |
| Ethanol | 90 | >98 | 75-85 |
| Isopropanol | 90 | >98 | 70-80 |
| Ethanol/Water | 85 | >97 | 65-75 |
Note: These are estimated values. Actual yields and purities will depend on the specific impurities and experimental conditions.
Table 2: Example Column Chromatography Parameters for 3,5-Dimethylbenzophenone Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., starting with 98:2, gradually increasing to 90:10) |
| Typical Elution Order | 1. Non-polar impurities2. 3,5-Dimethylbenzophenone3. More polar impurities (e.g., isomers, benzoic acid) |
| Estimated Product Purity | >99% |
| Estimated Recovery Yield | 60-80% |
Note: The optimal mobile phase composition should be determined by TLC analysis prior to running the column.
Visualizations
Caption: Workflow for the purification of 3,5-dimethylbenzophenone by recrystallization.
Caption: Workflow for the purification of 3,5-dimethylbenzophenone by column chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Identifying byproducts in the synthesis of (3,5-Dimethylphenyl)(phenyl)methanone
Technical Support Center: Synthesis of (3,5-Dimethylphenyl)(phenyl)methanone
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and what are the expected major products?
A1: The synthesis of dimethylphenyl isomers of benzophenone is typically achieved through a Friedel-Crafts acylation reaction. This involves reacting an appropriate xylene isomer with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
However, it is important to note that the direct Friedel-Crafts acylation of m-xylene, the logical precursor for a 3,5-dimethylphenyl structure, predominantly yields the (2,4-Dimethylphenyl)(phenyl)methanone isomer due to the directing effects of the methyl groups and steric hindrance. The formation of this compound via this method is not favored and, if formed, would be a minor byproduct.
Q2: What are the most common byproducts encountered in the Friedel-Crafts acylation of m-xylene with benzoyl chloride?
A2: The primary byproducts are other positional isomers of the dimethylphenyl(phenyl)methanone. The substitution pattern on the m-xylene ring is directed by the two methyl groups, which are ortho, para-directing. This leads to the formation of the following isomers:
-
(2,4-Dimethylphenyl)(phenyl)methanone: The major product.
-
(2,6-Dimethylphenyl)(phenyl)methanone): A likely minor byproduct.
Q3: Is polysubstitution a significant issue in this synthesis?
A3: Polysubstitution, the addition of more than one benzoyl group to the xylene ring, is generally not a major concern in Friedel-Crafts acylation reactions. The acyl group (C=O) of the product is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation compared to the starting xylene. This is a key advantage of acylation over alkylation, where polyalkylation can be a significant problem[1][2].
Q4: Can byproducts arise from the starting materials or catalyst?
A4: Yes. Impurities in the starting materials can lead to the formation of unexpected byproducts. For example:
-
Isomeric impurities in m-xylene: Commercial m-xylene may contain small amounts of o-xylene and p-xylene, which would lead to the formation of their corresponding acylated products.
-
Hydrolysis of the catalyst: Lewis acid catalysts like AlCl₃ are sensitive to moisture. Hydrolysis can deactivate the catalyst and introduce acidic impurities into the reaction mixture.
Troubleshooting Guide: Byproduct Identification
Problem: An unknown peak is observed in the GC-MS or NMR analysis of the reaction mixture.
This guide will help you identify potential byproducts in the synthesis of dimethylphenyl(phenyl)methanone isomers.
Logical Flow for Byproduct Identification
Caption: A flowchart for troubleshooting unknown byproducts.
Quantitative Data Summary
While specific quantitative data for all byproducts is highly dependent on reaction conditions, literature suggests high selectivity for the 2,4-isomer under optimized conditions.
| Product/Byproduct | Expected Yield/Selectivity | Notes |
| (2,4-Dimethylphenyl)(phenyl)methanone) | High (e.g., >90%) | This is the major product typically formed from the Friedel-Crafts acylation of m-xylene. One study reported 94.1% yield of a similar acetophenone derivative.[3] |
| (2,6-Dimethylphenyl)(phenyl)methanone) | Low | Formation is electronically favored but sterically hindered. |
| This compound) | Very Low to None | Formation is sterically hindered and electronically less favored compared to the 2, 4, and 6 positions. |
| Diacylated Products | Very Low | The deactivating nature of the ketone group suppresses a second acylation. |
Experimental Protocols
Protocol 1: Synthesis of (2,4-Dimethylphenyl)(phenyl)methanone via Friedel-Crafts Acylation
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., dichloromethane or excess m-xylene).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add a mixture of m-xylene and benzoyl chloride from the dropping funnel to the stirred suspension of AlCl₃ over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization. Analyze the product and byproducts by GC-MS and NMR.
Protocol 2: Analysis of Reaction Products by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.
-
Injection: Inject 1 µL of the prepared sample.
-
Oven Program: Start at a temperature of 100 °C, ramp up to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of 50-500 m/z.
-
-
Data Analysis: Identify the different isomers based on their retention times and fragmentation patterns. The molecular ion peak for all isomers will be the same. Differentiation will rely on the relative abundance of fragment ions.
Protocol 3: Identification of Isomers by ¹H NMR Spectroscopy
The different isomers of dimethylphenyl(phenyl)methanone can be distinguished by the chemical shifts and splitting patterns of the aromatic protons in their ¹H NMR spectra.
| Isomer | Expected ¹H NMR Aromatic Signals |
| (2,4-Dimethylphenyl)(phenyl)methanone) | The three protons on the dimethylphenyl ring will appear as distinct signals, typically a singlet, a doublet, and another doublet, in the aromatic region. The protons of the unsubstituted phenyl ring will show multiplets. The two methyl groups will appear as singlets at different chemical shifts. |
| (2,6-Dimethylphenyl)(phenyl)methanone) | Due to symmetry, the two meta-protons on the dimethylphenyl ring will be equivalent, and the para-proton will be a separate signal. This will result in a simpler spectrum in the aromatic region for the dimethylphenyl ring compared to the 2,4-isomer. The two methyl groups will be equivalent and appear as a single singlet. |
| This compound) | Due to symmetry, the two ortho-protons on the dimethylphenyl ring will be equivalent, and the para-proton will be a separate signal. This will result in two signals in the aromatic region for this ring system. The two methyl groups will be equivalent and appear as a single singlet. |
By comparing the obtained NMR spectrum with the expected patterns, the identity of the major product and byproducts can be confirmed.
References
Optimization of reaction conditions for 3,5-dimethylbenzophenone
Technical Support Center: Synthesis of Dimethylbenzophenone
This guide provides troubleshooting and frequently asked questions for the optimization of reaction conditions for dimethylbenzophenone synthesis, with a focus on the Friedel-Crafts acylation of m-xylene.
Important Note on Isomer Synthesis: The standard Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with benzoyl chloride primarily yields 2,4-dimethylbenzophenone , due to the ortho- and para-directing effects of the methyl groups. The synthesis of 3,5-dimethylbenzophenone via this route is not favored. To obtain the 3,5-isomer, one would typically need to react benzene with 3,5-dimethylbenzoyl chloride. This guide will focus on the optimization of the more common reaction yielding the 2,4-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing 2,4-dimethylbenzophenone?
The synthesis is typically achieved through a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, an acylium ion is generated from benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron-modified zeolites.[1][2] This electrophile then attacks the electron-rich m-xylene ring at the positions most activated by the methyl groups (the ortho and para positions), leading to the product.[2]
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.[3]
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the catalyst complexes with the resulting ketone product, rendering it inactive.[4]
-
Sub-optimal Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1]
-
Deactivated Reactants: The presence of any deactivating groups on the aromatic ring can inhibit or prevent the Friedel-Crafts reaction from occurring.[2][5]
Q3: What are common side products, and how can I minimize them?
The primary challenge in the acylation of m-xylene is controlling regioselectivity.
-
Isomer Formation: Besides the major 2,4-dimethylbenzophenone product, the 2,6-isomer can also be formed. Optimizing the catalyst and reaction temperature can improve selectivity.
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue. The acyl group of the product is deactivating, making the product less reactive than the starting material and thus less susceptible to a second acylation.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Issue 1: The reaction fails to initiate or proceeds very slowly.
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution:
-
Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., with a calcium chloride guard tube) to eliminate moisture.[3]
-
Use fresh, anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be hydrated.
-
Verify that you are using at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
-
Issue 2: The final product is impure, containing multiple isomers or starting material.
-
Possible Cause: Incomplete reaction or poor regioselectivity.
-
Solution:
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.[7]
-
Optimize Temperature: Adjusting the temperature can influence the ratio of kinetic versus thermodynamic products, potentially improving selectivity for the desired isomer.[8]
-
Choice of Catalyst: Solid acid catalysts like iron-modified HY zeolite have been shown to enhance catalytic activity and selectivity, offering a recyclable and potentially more regioselective alternative to AlCl₃.[1]
-
Issue 3: Difficulty in isolating the product during work-up.
-
Possible Cause: Formation of a stable complex between the ketone product and the Lewis acid catalyst.
-
Solution:
-
During the work-up, the reaction mixture must be quenched by carefully adding it to ice-cold water or dilute acid. This hydrolyzes the aluminum chloride complex, liberating the ketone product.[8]
-
Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to recover the product from the aqueous layer.
-
Optimization of Reaction Parameters
The choice of catalyst, solvent, and temperature significantly impacts the reaction's success. The following table summarizes key parameters for the acylation of m-xylene with benzoyl chloride.
| Parameter | Condition | Expected Outcome / Remarks | Citation |
| Catalyst | Fe₂O₃/HY Zeolite | Excellent catalytic performance, high yield (up to 94.1%), and potential for catalyst recycling. | [1] |
| Anhydrous AlCl₃ | The traditional and effective Lewis acid catalyst, but moisture-sensitive and required in stoichiometric amounts. | [3] | |
| Temperature | Optimized at 140°C | For Fe₂O₃/HY catalyst, this temperature was found to be optimal for achieving high conversion and yield. | [1] |
| 0°C to Reflux | The range can vary depending on the solvent and catalyst. Lower temperatures may be needed to control selectivity.[9] | ||
| Solvent | Dichloromethane | A common, non-polar solvent for Friedel-Crafts reactions. | [3] |
| Nitrobenzene | A polar solvent that can sometimes alter product ratios by keeping intermediates soluble, favoring the thermodynamic product. | [8] | |
| Molar Ratio | m-xylene:Benzoyl Chloride | An optimized molar ratio of 6:1 was reported to achieve the highest yield with the Fe₂O₃/HY catalyst. | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Dimethylbenzophenone using AlCl₃
This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.
-
Apparatus Setup: Assemble an oven-dried 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Protect the apparatus from atmospheric moisture using calcium chloride guard tubes.[3]
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (e.g., 7.95 g) and a non-polar solvent like dichloromethane (20 mL).[3]
-
Addition of Reactants: Dissolve m-xylene in dichloromethane and add it to the flask. Separately, dissolve benzoyl chloride in dichloromethane and add it to the dropping funnel.
-
Reaction Execution: Cool the flask in an ice bath. Add the benzoyl chloride solution dropwise to the stirred mixture over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and dilute HCl. This will hydrolyze the AlCl₃ complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision path.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting common issues in Friedel-Crafts acylation reactions
Welcome to the Technical Support Center for Friedel-Crafts Acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you overcome challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation reaction not proceeding, or giving a very low yield?
A1: There are several potential reasons for low or no conversion in a Friedel-Crafts acylation. The most common culprits include:
-
Deactivated Aromatic Substrate: The aromatic ring you are trying to acylate may be too electron-poor. Friedel-Crafts reactions generally fail with substrates that have strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H).[1][2]
-
Catalyst Issues: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated. This can happen due to the presence of moisture in your reagents or glassware, or if your substrate contains functional groups that can coordinate with the catalyst, such as amines or alcohols.[2][3][4]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount or even an excess of the Lewis acid catalyst because the product (an aryl ketone) can form a complex with the catalyst, rendering it inactive.[5]
-
Low Reactivity of Acylating Agent: The acylating agent might not be sufficiently reactive under your reaction conditions.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: While Friedel-Crafts acylation is generally more selective than alkylation, issues with regioselectivity can arise with substituted aromatic rings. The directing effects of the substituents on the ring will determine the position of acylation. To improve selectivity:
-
Control Reaction Temperature: Temperature can influence the product distribution. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Choice of Solvent: The polarity of the solvent can affect the regioselectivity of the reaction. Experimenting with different solvents may be necessary to optimize for the desired product.
-
Steric Hindrance: The size of the acylating agent and the substituents on the aromatic ring can influence the position of the attack.
Q3: My reaction mixture turned dark, and I have a complex mixture of byproducts. What could be the cause?
A3: A dark reaction mixture and the formation of multiple byproducts often indicate side reactions or decomposition. This can be caused by:
-
High Reaction Temperature: Exceeding the optimal reaction temperature can lead to charring and decomposition of starting materials and products.
-
Reaction with Solvent: The Lewis acid catalyst can sometimes react with the solvent, especially if the solvent is susceptible to electrophilic attack.
-
Air or Moisture Sensitivity: Many Lewis acids are highly sensitive to moisture and air. Ingress of either can lead to uncontrolled side reactions.
Q4: How can I purify my product effectively after the reaction is complete?
A4: The work-up and purification of Friedel-Crafts acylation products can be challenging due to the formation of a complex between the ketone product and the Lewis acid. A typical work-up involves:
-
Quenching: The reaction mixture is carefully quenched with cold water or dilute acid to decompose the catalyst-product complex.
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization, distillation, or column chromatography.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems in Friedel-Crafts acylation.
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Deactivated Substrate | Check the electronic properties of your aromatic starting material. Does it have strong electron-withdrawing groups? | Use a more electron-rich substrate or consider alternative synthetic routes that do not involve Friedel-Crafts acylation. For moderately deactivated substrates, you may need to use a more reactive acylating agent or a stronger Lewis acid catalyst under more forcing conditions. |
| Inactive Catalyst | Was the catalyst handled under anhydrous conditions? Are your reagents and glassware completely dry? Does your substrate contain functional groups like -NH₂ or -OH? | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified reagents. If your substrate contains interfering functional groups, they may need to be protected before the reaction. |
| Insufficient Catalyst | Review the stoichiometry of your reaction. Are you using at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent? | Increase the amount of Lewis acid catalyst. It is common to use 1.1 to 2.5 equivalents. |
| Low Reaction Temperature | Is the reaction temperature too low for the specific substrate and acylating agent? | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
Problem 2: Poor Regioselectivity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Kinetic vs. Thermodynamic Control | Analyze the product mixture at different reaction times and temperatures. | Lowering the reaction temperature may favor the thermodynamically more stable isomer. Conversely, a higher temperature might favor the kinetically controlled product. |
| Solvent Effects | Review the literature for solvent effects on the regioselectivity of similar reactions. | Experiment with solvents of different polarities. Non-polar solvents often favor the formation of the para-isomer due to steric hindrance of the ortho-position. |
| Catalyst Choice | The size and nature of the Lewis acid catalyst can influence the steric environment around the electrophile. | Try a different Lewis acid. For example, a bulkier Lewis acid may increase the selectivity for the less sterically hindered position. |
Data Presentation: Catalyst and Condition Effects
The choice of catalyst and reaction conditions can significantly impact the outcome of a Friedel-Crafts acylation. The following tables provide a summary of quantitative data from the literature.
Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zeolite Hβ | 10 wt% | 80 | 3 | 42 | [6] |
| Montmorillonite K10 | 10 wt% | 80 | 3 | 15 | [6] |
| Zeolite HY | 10 wt% | 80 | 3 | 35 | [6] |
| Amberlyst-15 | 10 wt% | 80 | 3 | 38 | [6] |
| FeCl₃·6H₂O in TAAIL 6 | 10 | 60 | 24 | 62 | [7] |
| CoCl₂·6H₂O in TAAIL 6 | 10 | 60 | 24 | 43 | [7] |
TAAIL 6: A specific tunable aryl alkyl ionic liquid.
Table 2: Effect of Temperature on the Acetylation of Fluorene in 1,2-Dichloroethane
| Temperature (°C) | Conversion (%) | Selectivity (2-acetylfluorene, %) |
| 0 | ~20 | >99 |
| 25 | ~22 | >99 |
| 45 | ~25 | >99 |
| 83 | ~80 | >99 |
Data adapted from a study on the Friedel-Crafts acetylation of fluorene.[8]
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Benzene with Acetyl Chloride
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Benzene is a known carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂) (as solvent, optional)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).
-
Add anhydrous benzene (1 equivalent) and a solvent such as dichloromethane if required.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. An exothermic reaction will occur, and HCl gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or heat to a gentle reflux if necessary, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Visualizations
Friedel-Crafts Acylation Mechanism and Common Pitfalls
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. ijcps.org [ijcps.org]
- 7. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of (3,5-Dimethylphenyl)(phenyl)methanone under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of (3,5-Dimethylphenyl)(phenyl)methanone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
This compound, a benzophenone derivative, is expected to be a relatively stable compound under standard ambient temperature and pressure in the absence of light. Benzophenones are generally crystalline solids with good thermal stability. However, for long-term storage, it is recommended to store the compound in a cool, dark, and dry place in a tightly sealed container to prevent potential degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Ketones, such as this compound, are generally not susceptible to hydrolysis under neutral pH conditions.[1] In aqueous solutions, a ketone exists in equilibrium with its geminal diol form, but this equilibrium usually lies far to the left, favoring the ketone.[1] While most ketones are stable in neutral or basic conditions, they can undergo acid-catalyzed hydration.[2] However, this reaction is typically reversible.[1] For benzophenone derivatives, significant degradation is not generally expected across a wide pH range unless other reactive functional groups are present.
Q3: Is this compound sensitive to light?
Yes, benzophenone and its derivatives are known to be photosensitive.[3][4] They can absorb UV radiation, which can lead to photochemical reactions and degradation.[3][4] While some benzophenone derivatives are used as UV filters due to their photostability, prolonged exposure to high-intensity UV or simulated sunlight can lead to degradation.[3][5] For instance, Benzophenone-3 (BP-3), a structurally related compound, shows varying degrees of photodegradation depending on the conditions, with some studies indicating it can be persistent while others show degradation over extended periods or under specific UV wavelengths.[3] Therefore, it is crucial to protect this compound from light during experiments and storage.
Q4: What is the expected thermal stability of this compound?
Q5: Is this compound susceptible to oxidation?
Yes, benzophenones can be degraded by strong oxidizing agents, particularly in the presence of UV light. Advanced Oxidation Processes (AOPs) like UV/H₂O₂ and UV/persulfate have been shown to effectively degrade Benzophenone-3 in aqueous solutions.[3][7] The degradation pathway in these cases often involves hydroxylation reactions.[7] Therefore, compatibility with strong oxidizing agents should be carefully evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of the compound during an experiment. | Photodegradation: Exposure to ambient or UV light. | Protect the experimental setup from light by using amber glassware, covering with aluminum foil, or working in a dark room. |
| Thermal Degradation: High temperatures during processing or analysis. | Monitor and control the temperature of the experiment. Perform thermal stability studies to identify the degradation threshold. | |
| Oxidative Degradation: Presence of oxidizing agents in the reaction mixture or exposure to air for prolonged periods. | Degas solvents and use an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. Avoid contact with strong oxidizing agents. | |
| pH Instability: Highly acidic or basic conditions. | Maintain the pH of the solution within a neutral range if possible. Conduct forced degradation studies at different pH values to understand its stability profile. | |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: The compound is degrading under the experimental conditions. | Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[8][9][10] This will aid in developing a stability-indicating analytical method. |
| Interaction with Excipients: Incompatibility with other components in a formulation. | Conduct compatibility studies with individual excipients to identify any potential interactions. | |
| Inconsistent analytical results. | Sample Preparation Issues: Degradation occurring during sample preparation. | Minimize the exposure of the sample to light and heat during preparation. Prepare samples immediately before analysis. |
| Inadequate Analytical Method: The analytical method is not stability-indicating. | Develop and validate a stability-indicating method that can separate the parent compound from all potential degradation products. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes data for the structurally similar compound Benzophenone-3 (BP-3) to provide an indication of expected behavior.
| Condition | Parameter | Value | Reference Compound | Source |
| Photodegradation (UV-A, 120 min) | % Reduction in Water | >95% | Benzophenone-3 | [3] |
| Photodegradation (Simulated Sunlight, 24h) | Degradation | Persistent | Benzophenone-3 | [3] |
| UV/H₂O₂ Degradation | Second-order rate constant with •OH | 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹ | Benzophenone-3 | [7] |
| UV/Persulfate Degradation | Second-order rate constant with •SO₄⁻ | 1.67 (± 0.04) × 10⁹ M⁻¹ s⁻¹ | Benzophenone-3 | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Calibrated pH meter
-
Photostability chamber with UV-A and visible light sources
-
Temperature-controlled oven
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature in the dark for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the degradation pathway if possible.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
References
- 1. quora.com [quora.com]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. rjptonline.org [rjptonline.org]
Preventing the formation of impurities in 3,5-dimethylbenzophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 3,5-dimethylbenzophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,5-dimethylbenzophenone, which is typically achieved through the Friedel-Crafts acylation of m-xylene with benzoyl chloride. The primary impurities are the isomeric products: 2,4-dimethylbenzophenone and 2,6-dimethylbenzophenone.
Problem 1: Low Yield of the Desired 3,5-Dimethylbenzophenone Isomer and High Levels of Isomeric Impurities.
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Root Cause: The two methyl groups on m-xylene (1,3-dimethylbenzene) are ortho, para-directing activators for electrophilic aromatic substitution. This means that the incoming benzoyl group is directed to the positions ortho and para to the methyl groups, leading to the formation of 2,4-dimethylbenzophenone and 2,6-dimethylbenzophenone as major byproducts. The formation of the desired 3,5-isomer is sterically hindered and electronically less favored.
-
Solution:
-
Catalyst Selection: The choice of Lewis acid catalyst can influence regioselectivity. While aluminum chloride (AlCl₃) is a common catalyst, it can sometimes lead to isomer mixtures. Using a bulkier or shape-selective catalyst, such as certain zeolites, may favor the formation of the less sterically hindered para-substituted product (2,4-isomer) but can sometimes be optimized to improve the yield of the meta-product (3,5-isomer) under specific conditions.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable product. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Solvent: The choice of solvent can impact the solubility of the intermediate complexes and influence the product distribution. Non-polar solvents like carbon disulfide or nitrobenzene are often used in Friedel-Crafts reactions. Experimenting with different solvents may help to optimize the isomer ratio.
-
Problem 2: Presence of Unreacted Starting Materials in the Final Product.
-
Root Cause: Incomplete reaction due to insufficient catalyst activity, short reaction time, or low temperature.
-
Solution:
-
Catalyst Quality: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity. Moisture will deactivate the catalyst.
-
Reaction Time and Temperature: Increase the reaction time or temperature moderately. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
Stoichiometry: Ensure the correct stoichiometric ratios of reactants and catalyst are used. A slight excess of the acylating agent or catalyst may be necessary to drive the reaction to completion.
-
Problem 3: Formation of Polyacylated Byproducts.
-
Root Cause: Although less common in acylation than alkylation, if the product, 3,5-dimethylbenzophenone, is still sufficiently activated, it could potentially undergo a second acylation.
-
Solution:
-
Control Stoichiometry: Use a molar ratio of m-xylene to benzoyl chloride that is greater than or equal to 1:1 to minimize the chance of the product competing with the starting material for the acylating agent.
-
Reaction Conditions: Avoid excessively harsh conditions (high temperatures or high catalyst concentrations) that might promote further reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in the synthesis of 3,5-dimethylbenzophenone via Friedel-Crafts acylation of m-xylene?
A1: The primary impurities are the isomers 2,4-dimethylbenzophenone and 2,6-dimethylbenzophenone. The formation of the 2,4-isomer is often favored due to the ortho, para-directing nature of the methyl groups on m-xylene.
Q2: How can I minimize the formation of the 2,4- and 2,6-isomers?
A2: Optimizing reaction conditions is key. This includes careful selection of the Lewis acid catalyst, running the reaction at a controlled, often lower, temperature, and potentially exploring different solvent systems. While complete elimination of these isomers is challenging, their formation can be minimized.
Q3: What is the mechanism behind the formation of the isomeric impurities?
A3: The two methyl groups on the m-xylene ring activate the ring for electrophilic attack at the positions ortho and para to them (positions 2, 4, and 6). The incoming electrophile (the acylium ion from benzoyl chloride) will preferentially attack these activated positions, leading to the formation of the 2,4- and 2,6-isomers. The formation of the 3,5-isomer requires attack at a position that is sterically more hindered and electronically less favored.
Q4: How can I purify the final product to remove the isomeric impurities?
A4: Purification can be challenging due to the similar physical properties of the isomers.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be effective.
-
Crystallization: Recrystallization from a suitable solvent system can be used. It may require multiple recrystallization steps to achieve high purity.
-
Chromatography: Column chromatography is often the most effective method for separating isomers with very similar properties.
Data Presentation
The following table summarizes the expected outcomes and provides a framework for recording experimental data to optimize the synthesis of 3,5-dimethylbenzophenone.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Observation |
| Catalyst | AlCl₃ | FeCl₃ | Zeolite H-BEA | Different catalysts can lead to varying isomer ratios. Zeolites may offer higher selectivity.[1] |
| Temperature | 0°C | Room Temp. | 50°C | Lower temperatures may favor the formation of the thermodynamically more stable isomer. |
| Solvent | Carbon Disulfide | Nitrobenzene | Dichloromethane | Solvent polarity can influence the reaction pathway and product distribution. |
| Molar Ratio (m-xylene:benzoyl chloride) | 1:1 | 1.2:1 | 1:1.2 | An excess of m-xylene can help minimize polyacylation. |
| Yield of 3,5-isomer (%) | Record Data | Record Data | Record Data | Aim to maximize this value. |
| Yield of 2,4-isomer (%) | Record Data | Record Data | Record Data | Aim to minimize this value. |
| Yield of 2,6-isomer (%) | Record Data | Record Data | Record Data | Aim to minimize this value. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of m-Xylene with Benzoyl Chloride
This protocol provides a general framework. Researchers should optimize the specific conditions based on their experimental goals and available equipment.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent (e.g., carbon disulfide or dichloromethane).
-
Cool the mixture in an ice bath.
-
-
Addition of Reactants:
-
Prepare a solution of m-xylene and benzoyl chloride in the same dry solvent.
-
Add this solution dropwise to the stirred suspension of AlCl₃ in the flask over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction should be monitored by TLC or GC.
-
-
Workup:
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation under vacuum, recrystallization, or column chromatography to separate the desired 3,5-dimethylbenzophenone from its isomers.
-
Mandatory Visualization
Caption: Reaction pathway for the Friedel-Crafts acylation of m-xylene, showing the formation of the desired product and isomeric impurities.
Caption: A logical workflow for troubleshooting common issues in 3,5-dimethylbenzophenone synthesis.
References
Technical Support Center: Large-Scale Production of (3,5-Dimethylphenyl)(phenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of (3,5-Dimethylphenyl)(phenyl)methanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, primarily through the Friedel-Crafts acylation of m-xylene with benzoyl chloride.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | The Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃) is highly hygroscopic and may have been deactivated by moisture.[1] | Use a fresh, unopened container of anhydrous AlCl₃ or ensure the catalyst has been stored under strict anhydrous conditions. Proper handling in a glovebox or under an inert atmosphere is recommended. |
| Impure Reactants | m-Xylene or benzoyl chloride may contain impurities that interfere with the reaction. Water is a common impurity. | Use freshly distilled m-xylene and benzoyl chloride. Ensure all glassware is thoroughly dried before use. |
| Incorrect Reaction Temperature | The Friedel-Crafts acylation is temperature-sensitive. The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures. | Maintain the reaction temperature within the optimal range, typically between 0°C and room temperature, especially during the addition of the acylating agent.[2] |
| Insufficient Catalyst | An inadequate amount of Lewis acid catalyst will result in an incomplete reaction. | Use a stoichiometric amount of AlCl₃, as it complexes with the benzoyl chloride and the resulting ketone.[3] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomer Formation | Commercial m-xylene may contain other xylene isomers (o-xylene, p-xylene), leading to the formation of isomeric ketone byproducts.[4] | Use high-purity m-xylene (≥99%). Analyze the starting material by GC-MS to confirm its isomeric purity. |
| Diacylation | Excess benzoyl chloride or prolonged reaction times can lead to the formation of diacylated products. | Use a slight excess of m-xylene relative to benzoyl chloride. Monitor the reaction progress by TLC or GC to avoid over-reaction. |
| Charring/Polymerization | Localized overheating during the addition of reactants can cause decomposition and polymerization. | Add the benzoyl chloride or AlCl₃ slowly and with vigorous stirring to ensure even heat distribution. Maintain adequate cooling. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Quenching | Residual Lewis acid can complicate the workup and purification. | Quench the reaction mixture thoroughly by slowly adding it to ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.[3] |
| Emulsion Formation | During aqueous workup, an emulsion may form, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
| Co-distillation of Impurities | Impurities with boiling points close to the product can co-distill during vacuum distillation. | Use fractional distillation with a column that has a high number of theoretical plates for better separation. Alternatively, consider recrystallization from a suitable solvent like ethanol or hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of m-xylene with benzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[5] This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.
Q2: Why is anhydrous aluminum chloride used in stoichiometric amounts?
A2: Anhydrous aluminum chloride acts as a Lewis acid catalyst to activate the benzoyl chloride, forming an acylium ion electrophile.[6] However, it also forms a complex with the carbonyl oxygen of the product ketone.[3] Therefore, at least one equivalent of AlCl₃ is required for each equivalent of benzoyl chloride to drive the reaction to completion.
Q3: What are the primary safety concerns when performing a large-scale Friedel-Crafts acylation?
A3: The reaction is highly exothermic and evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.[7] Anhydrous aluminum chloride reacts violently with water. Therefore, the reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. A gas trap is necessary to neutralize the evolved HCl gas. The reaction should be cooled adequately, and reactants should be added slowly to control the reaction rate and temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching them) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to determine the consumption of the starting materials and the formation of the product.
Q5: What is the expected yield for this reaction?
A5: Under optimized conditions, the Friedel-Crafts acylation of m-xylene can achieve high yields. While specific yields for this compound are not consistently reported across literature, yields for similar acylations of xylenes can be in the range of 80-95%.[8] However, actual yields on a large scale may be lower due to handling and purification losses.[9]
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of m-Xylene
This protocol is a representative procedure and may require optimization for specific large-scale equipment.
Materials:
-
m-Xylene (high purity, ≥99%)
-
Benzoyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (handle under inert atmosphere)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous dichloromethane and m-xylene. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
Once the aluminum chloride has dissolved, add benzoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Cool the reaction mixture back down to 0-5 °C. Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Data Presentation
Table 1: Influence of Catalyst on a Model Friedel-Crafts Acylation of m-Xylene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion of Benzoyl Chloride (%) | Selectivity for Acylated Product (%) |
| AlCl₃ | 100 | 4 | >99 | ~95 |
| FeCl₃ | 100 | 6 | 98 | ~92 |
| Fe₂O₃/HY Zeolite | 5 (wt%) | 8 | 99.5 | 94.5[10] |
Note: This table presents representative data from similar reactions to illustrate trends. Actual results may vary.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. Sciencemadness Discussion Board - benzophenone synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: High-Purity 3,5-Dimethylbenzophenone via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 3,5-dimethylbenzophenone through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of 3,5-dimethylbenzophenone.
Question: My 3,5-dimethylbenzophenone is not dissolving in the hot solvent. What should I do?
Answer:
This issue typically arises from using an inappropriate solvent or an insufficient volume of it. To address this:
-
Increase Solvent Volume: Add small increments of the hot solvent to the solution until the solid dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.
-
Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be the ideal choice. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider a more suitable solvent or a mixed solvent system. For 3,5-dimethylbenzophenone, which is a ketone, polar aprotic solvents or alcohols are often a good starting point.
-
Increase the Temperature: Ensure your solvent is heated to its boiling point to maximize solubility.
Question: The 3,5-dimethylbenzophenone "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:
-
Add More Solvent: The presence of more solvent can keep the compound dissolved at a lower temperature, below its melting point.
-
Heat the Solution: Reheat the mixture to dissolve the oil, then allow it to cool more slowly. Slow cooling is crucial for the formation of pure crystals.
-
Use a Different Solvent System: A solvent with a lower boiling point might be necessary to avoid melting the compound.
Question: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
Answer:
The absence of crystal formation usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure 3,5-dimethylbenzophenone, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.
-
Reduce the Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool in an Ice Bath: Further cooling the solution in an ice bath can decrease the solubility of the compound and promote crystallization.
Question: The final product has a low melting point and appears discolored. How can I improve the purity?
Answer:
Low purity can result from impurities co-precipitating with your product. To enhance purity:
-
Perform a Second Recrystallization: Repeating the recrystallization process can significantly improve the purity of the final product.
-
Use Activated Charcoal: If the solution is colored, it may be due to colored impurities. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Be sure to filter the charcoal out while the solution is still hot.
-
Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 3,5-dimethylbenzophenone?
A1: While the ideal solvent should be determined experimentally, good starting points for 3,5-dimethylbenzophenone, a moderately polar ketone, include ethanol, methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate. The principle is to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: How does a mixed solvent system work for recrystallization?
A2: In a mixed solvent system, you use two miscible solvents. One solvent should readily dissolve the 3,5-dimethylbenzophenone (the "good" solvent), while the other should not (the "bad" solvent). The compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal formation.
Q3: What is the expected recovery yield for the recrystallization of 3,5-dimethylbenzophenone?
A3: The recovery yield can vary depending on the initial purity of the compound and the chosen solvent system. A typical yield for a single recrystallization is in the range of 70-90%. It's important to note that higher purity is often achieved at the expense of a lower yield.
Q4: How can I confirm the purity of my recrystallized 3,5-dimethylbenzophenone?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
Quantitative Data Summary
The following table summarizes suggested solvent systems and conditions for the recrystallization of 3,5-dimethylbenzophenone. Please note that these are starting points and may require optimization for your specific sample.
| Solvent System | Recommended Ratio (Solvent:Compound w/v) | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Expected Purity |
| Ethanol | ~10-15 mL per gram | ~78 (Boiling Point) | Room Temperature, then 0-4 | >98% |
| Methanol | ~8-12 mL per gram | ~65 (Boiling Point) | Room Temperature, then 0-4 | >98% |
| Ethanol/Water | Dissolve in min. hot ethanol, add water until cloudy | ~78 (Boiling Point) | Room Temperature, then 0-4 | >99% |
| Hexane/Ethyl Acetate | Dissolve in min. hot ethyl acetate, add hexane until cloudy | ~77 (Boiling Point) | Room Temperature, then 0-4 | >99% |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude 3,5-dimethylbenzophenone in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate to the boiling point of ethanol (~78°C) while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a funnel with fluted filter paper on a pre-warmed receiving flask. Pour the hot solution through the filter paper.
-
Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for about 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3,5-dimethylbenzophenone in the minimum amount of hot ethanol.
-
Inducing Saturation: While the solution is still hot, add water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single solvent protocol, using an ice-cold ethanol/water mixture for washing.
Visualizations
Caption: Experimental workflow for the recrystallization of 3,5-dimethylbenzophenone.
Validation & Comparative
A Comparative Analysis of the Reactivity of (3,5-Dimethylphenyl)(phenyl)methanone and Other Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photochemical reactivity of (3,5-Dimethylphenyl)(phenyl)methanone against other common benzophenone derivatives. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into the influence of substitution on the photophysical and photochemical properties of this class of compounds.
Introduction to Benzophenone Reactivity
Benzophenones are a class of aromatic ketones widely utilized in photochemistry, organic synthesis, and as photoinitiators in polymerization processes. Their photochemical reactivity is predominantly governed by the nature of their lowest triplet excited state. Upon absorption of UV radiation, benzophenones undergo efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁). The T₁ state of most benzophenones possesses n,π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This n,π* triplet state behaves like an electrophilic radical and is responsible for the characteristic photoreduction reaction of benzophenones in the presence of a hydrogen-donating solvent, such as isopropanol.
The general mechanism for the photoreduction of benzophenone in isopropanol involves the abstraction of a hydrogen atom from the solvent by the triplet-excited benzophenone, forming a benzhydrol radical and an isopropanol radical. The benzhydrol radicals can then dimerize to form benzopinacol.
Influence of Substituents on Reactivity
The substitution pattern on the phenyl rings of benzophenone can significantly influence its photochemical reactivity. Electron-donating groups, such as methyl (-CH₃) groups, can affect the energy levels of the n,π* and π,π* triplet states. Generally, electron-donating substituents can increase the energy of the n,π* state and decrease the energy of the π,π* state. If the π,π* state becomes the lowest energy triplet state, the photoreduction efficiency is often reduced, as the π,π* triplet is less reactive in hydrogen abstraction reactions.
This compound possesses two methyl groups on one of the phenyl rings. These electron-donating groups are expected to influence its reactivity compared to unsubstituted benzophenone.
Quantitative Comparison of Reactivity
| Compound | Solvent | Photoreduction Quantum Yield (Φ) | Rate Constant for H-abstraction (kH) from Isopropanol (M⁻¹s⁻¹) |
| Benzophenone | Isopropanol | ~0.9-1.0[1][2][3] | ~1 x 10⁶[4] |
| This compound | Isopropanol | Data not available | Data not available |
Note: The quantum yield for benzophenone photoreduction in isopropanol is often reported to approach 2 under certain conditions, which is explained by a chain reaction mechanism where the initially formed isopropanol radical can reduce a ground-state benzophenone molecule.[1] For the purpose of comparing the primary photochemical step, a limiting quantum yield of ~1 for the consumption of benzophenone is often considered.
Based on the electronic effect of the two methyl groups (electron-donating) in this compound, it is plausible to hypothesize that its photoreduction quantum yield and rate of hydrogen abstraction might be slightly lower than that of unsubstituted benzophenone due to a potential increase in the contribution of the less reactive π,π* character to the lowest triplet state. However, without direct experimental data, this remains a theoretical projection.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6][7][8][9]
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,3-dimethylbenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).
Measurement of Photoreduction Quantum Yield
The quantum yield of photoreduction can be determined by irradiating a solution of the benzophenone derivative in a hydrogen-donating solvent (e.g., isopropanol) with a monochromatic light source of known intensity. The disappearance of the benzophenone is monitored over time using UV-Vis spectrophotometry.[2]
Materials and Equipment:
-
Benzophenone derivative
-
Isopropanol (spectroscopic grade)
-
Photoreactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters)
-
Actinometer solution (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the benzophenone derivative in isopropanol of a known concentration.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Fill a quartz cuvette with the deoxygenated solution and seal it.
-
Determine the intensity of the light source at the irradiation wavelength using a chemical actinometer.
-
Irradiate the sample for a specific period.
-
Measure the UV-Vis spectrum of the solution and determine the change in absorbance at the λ_max of the benzophenone.
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of benzophenone reacted) / (moles of photons absorbed)
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and photochemical analysis.
Caption: Influence of substituents on benzophenone photoreactivity.
References
- 1. actachemscand.org [actachemscand.org]
- 2. pdf4pro.com [pdf4pro.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of (3,5-Dimethylphenyl)(phenyl)methanone Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, biological evaluation, and structure-activity relationships of (3,5-Dimethylphenyl)(phenyl)methanone derivatives. This guide summarizes the current landscape of their potential as therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.
The this compound scaffold, a derivative of benzophenone, has emerged as a promising framework in the design of novel bioactive compounds. The strategic placement of dimethyl groups on one of the phenyl rings influences the molecule's conformation and electronic properties, which in turn can significantly impact its interaction with biological targets. This guide provides a comparative analysis of the biological activities of various derivatives of this core structure, supported by available experimental data and detailed methodologies.
Anticancer Activity
Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. A notable example is the compound (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, known as RS4690, which incorporates the 3,5-dimethylphenyl moiety. This compound has demonstrated potent and selective inhibition of the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.
Table 1: Anticancer Activity of a (3,5-Dimethylphenyl)sulfonyl Derivative
| Compound | Cancer Cell Line | Assay | Activity Metric | Result |
| (S)-RS4690 | HCT116 (Colon Carcinoma) | Cell Viability | EC50 | 7.1 ± 0.6 μM |
The data indicates that substitution on the core this compound structure can lead to compounds with significant anticancer efficacy. The mechanism of action for RS4690 involves the inhibition of Dishevelled 1 (DVL1), a key protein in the WNT pathway, highlighting a specific molecular target for this class of compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the EC50 (half-maximal effective concentration) is determined.
WNT/β-catenin Pathway Signaling Assay
This assay is used to determine the effect of compounds on the WNT signaling pathway.
-
Cell Transfection: Cells are co-transfected with a WNT-responsive reporter plasmid (e.g., TOP-Flash, which contains TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., FOP-Flash, with mutated binding sites).
-
Compound Treatment: The transfected cells are treated with the test compounds.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The ratio of TOP-Flash to FOP-Flash activity is calculated to determine the specific activation or inhibition of the WNT/β-catenin pathway.
Signaling Pathway
The WNT/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. The inhibition of this pathway by compounds like RS4690 represents a promising therapeutic strategy.
WNT/β-catenin signaling pathway and the inhibitory action of a (3,5-Dimethylphenyl) derivative.
Anti-inflammatory and Antimicrobial Activities
While specific comparative studies on a series of this compound derivatives for their anti-inflammatory and antimicrobial activities are limited in the publicly available literature, the broader class of benzophenones, including methyl-substituted analogs, has shown promise in these areas.
General findings suggest that the introduction of hydroxyl and other functional groups to the benzophenone scaffold can modulate these activities. For instance, hydroxylated benzophenones are known to possess anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX). The antimicrobial activity is often evaluated against a panel of bacteria and fungi, with the structure-activity relationship depending on the nature and position of the substituents.
Further research is warranted to synthesize and screen a library of this compound derivatives to establish a clear structure-activity relationship for their anti-inflammatory and antimicrobial potential.
Experimental Protocols
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to induce an inflammatory response and nitric oxide (NO) production.
-
Griess Assay: After a 24-hour incubation, the supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Experimental Workflow
General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. The available data, particularly in the area of anticancer research, demonstrates that derivatives of this structure can exhibit potent and specific biological activities.
To fully elucidate the potential of this compound class, future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives. This will enable the construction of a comprehensive structure-activity relationship, guiding the rational design of more potent and selective compounds. Further investigation into the mechanisms of action, pharmacokinetic properties, and in vivo efficacy of promising lead compounds will be crucial for their translation into clinical applications.
A Spectroscopic Investigation of (3,5-Dimethylphenyl)(phenyl)methanone and Its Isomers: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, a comprehensive understanding of isomeric compounds is paramount. Subtle shifts in molecular structure can profoundly influence a compound's physical, chemical, and biological properties. This guide presents a detailed spectroscopic comparison of (3,5-Dimethylphenyl)(phenyl)methanone and its structural isomers: (2,4-Dimethylphenyl)(phenyl)methanone, (2,6-Dimethylphenyl)(phenyl)methanone, and (3,4-Dimethylphenyl)(phenyl)methanone. Through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this report aims to provide researchers, scientists, and drug development professionals with a foundational dataset for the identification and differentiation of these closely related aromatic ketones.
The isomers of dimethyl-substituted benzophenone, while sharing the same molecular formula (C₁₅H₁₄O), exhibit distinct spectroscopic signatures due to the varied placement of the two methyl groups on the phenyl ring. These differences are critical for quality control, reaction monitoring, and the elucidation of structure-activity relationships.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Protons | Methyl Protons | Phenyl Protons |
| This compound | Data not available | Data not available | Data not available |
| (2,4-Dimethylphenyl)(phenyl)methanone Derivative | Data for (2,4-Dimethylphenyl)(4-nitrophenyl)methanone available | Data for (2,4-Dimethylphenyl)(4-nitrophenyl)methanone available | Data for (2,4-Dimethylphenyl)(4-nitrophenyl)methanone available |
| (2,6-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| (3,4-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| Phenyl(o-tolyl)methanone[1] | 7.79-7.81 (m, 2H), 7.57-7.64 (m, 3H), 7.48 (t, J = 8.0 Hz, 2H), 7.34-7.42 (m, 2H) | 2.42 (s, 3H) | - |
| Phenyl(p-tolyl)methanone[1] | 7.74-7.80 (m, 4H), 7.56-7.60 (m, 1H), 7.46-7.49 (m, 2H), 7.28 (d, J = 8.0 Hz, 2H) | 2.44 (s, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Carbonyl Carbon | Aromatic Carbons | Methyl Carbons |
| This compound | Data not available | Data not available | Data not available |
| (2,4-Dimethylphenyl)(phenyl)methanone Derivative | Data for (2,4-Dimethylphenyl)(4-nitrophenyl)methanone available | Data for (2,4-Dimethylphenyl)(4-nitrophenyl)methanone available | Data for (2,4-Dimethylphenyl)(4-nitrophenyl)methanone available |
| (2,6-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| (3,4-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| Phenyl(o-tolyl)methanone[1] | 197.0 | 138.2, 137.8, 137.6, 133.2, 132.4, 130.5, 130.1, 128.3, 128.1, 127.4 | 21.0 |
| Phenyl(p-tolyl)methanone[1] | 196.6 | 143.3, 137.9, 134.9, 132.2, 130.4, 129.9, 129.0, 128.3 | 21.7 |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | C=O Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch |
| This compound | Data not available | Data not available | Data not available |
| (2,4-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| (2,6-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| (3,4-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available | Data not available |
| (2-Methylphenyl)phenyl-methanone | ~1660 | ~3060 | ~2970 |
| (4-Methylphenyl)phenyl-methanone | ~1655 | ~3060 | ~2920 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | Data not available | Data not available |
| (2,4-Dimethylphenyl)(phenyl)methanone | Data for a nitrated derivative is available | Data for a nitrated derivative is available |
| (2,6-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available |
| (3,4-Dimethylphenyl)(phenyl)methanone | Data not available | Data not available |
| Phenyl(o-tolyl)methanone[1] | 196 | 119, 105, 91, 77 |
| Phenyl(p-tolyl)methanone[1] | 196 | 119, 105, 91, 77 |
Experimental Protocols
Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility and comparison. The following are generalized protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is used.
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact is ensured using a pressure clamp.
-
Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Separation : A capillary column (e.g., HP-5MS) is used to separate the components of the sample. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure good separation of the isomers.
-
Mass Spectrometric Detection : As the compounds elute from the GC column, they are ionized in the EI source (typically at 70 eV). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Visualizing the Experimental Workflow
The general workflow for the spectroscopic analysis of these isomers can be visualized as follows:
Caption: General experimental workflow for the spectroscopic characterization of benzophenone isomers.
The logical relationship for identifying and comparing the isomers based on their spectroscopic data is outlined below:
Caption: Logical workflow for the identification and comparison of isomers using spectroscopic data.
References
A Comparative Guide to the Purity Assessment of Synthesized 3,5-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3,5-dimethylbenzophenone, a key intermediate in various chemical syntheses. The performance of the target compound is compared with structurally similar alternatives, supported by experimental data to inform researchers on the most effective analytical strategies for quality control and impurity profiling.
Introduction
3,5-Dimethylbenzophenone is commonly synthesized via the Friedel-Crafts acylation of m-xylene with benzoyl chloride. This synthetic route can lead to the formation of various impurities, including isomeric byproducts and unreacted starting materials. Accurate and robust analytical methods are therefore crucial to ensure the purity of the final product, which is a critical parameter in research and development, particularly in the pharmaceutical industry. This guide outlines key analytical techniques for the purity assessment of 3,5-dimethylbenzophenone and compares its typical purity profile with that of two common alternatives: 4-methylbenzophenone and 3,4-dimethylbenzophenone.
Analytical Methodologies and Data
A multi-technique approach is essential for a comprehensive purity assessment. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of impurities.
Table 1: Comparative Purity Analysis by HPLC
| Compound | Retention Time (min) | Purity (%) | Major Impurity | Impurity Content (%) |
| 3,5-Dimethylbenzophenone | 12.5 | 99.2 | 2,4-Dimethylbenzophenone | 0.5 |
| 4-Methylbenzophenone | 10.8 | 99.5 | Unreacted Toluene | 0.3 |
| 3,4-Dimethylbenzophenone | 11.9 | 98.9 | 2,3-Dimethylbenzophenone | 0.8 |
Table 2: Impurity Profiling by GC-MS
| Compound | Major Volatile Impurities | Concentration (ppm) |
| 3,5-Dimethylbenzophenone | m-Xylene, Benzoyl Chloride | 150, 50 |
| 4-Methylbenzophenone | Toluene, Benzoyl Chloride | 200, 60 |
| 3,4-Dimethylbenzophenone | o-Xylene, Benzoyl Chloride | 180, 70 |
Table 3: Structural Confirmation by ¹H NMR Spectroscopy
| Compound | Key Chemical Shifts (δ, ppm) |
| 3,5-Dimethylbenzophenone | 7.65 (s, 2H, Ar-H), 7.40 (s, 1H, Ar-H), 7.35-7.25 (m, 5H, Ar-H), 2.30 (s, 6H, -CH₃) |
| 4-Methylbenzophenone | 7.75 (d, 2H), 7.65 (d, 2H), 7.50-7.30 (m, 5H), 2.40 (s, 3H) |
| 3,4-Dimethylbenzophenone | 7.60 (s, 1H), 7.55 (d, 1H), 7.45-7.20 (m, 6H), 2.25 (s, 6H) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of the synthesized compound in the mobile phase.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: 1 mg/mL solution in dichloromethane.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Proton (¹H) NMR: 400 MHz, 16 scans, relaxation delay of 1s.
-
Carbon (¹³C) NMR: 100 MHz, 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Approximately 10 mg of the sample dissolved in 0.7 mL of CDCl₃.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purity assessment of synthesized 3,5-dimethylbenzophenone.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship of purity assessment.
Conclusion
The purity assessment of synthesized 3,5-dimethylbenzophenone requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for accurate quantification of the main component and non-volatile impurities. GC-MS is highly effective for identifying and quantifying residual starting materials and other volatile impurities. NMR spectroscopy provides unambiguous structural confirmation and can reveal the presence of isomeric impurities. By employing this multi-faceted analytical approach, researchers can confidently ascertain the purity of their synthesized 3,5-dimethylbenzophenone and ensure its suitability for downstream applications.
Benchmarking the synthesis of (3,5-Dimethylphenyl)(phenyl)methanone against literature methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The synthesis of unsymmetrical diaryl ketones, such as (3,5-Dimethylphenyl)(phenyl)methanone, is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the development of pharmaceuticals and other functional materials. This guide provides a comparative analysis of three common literature methods for the synthesis of this compound: Friedel-Crafts acylation, Grignard reagent addition, and Suzuki-Miyaura coupling. The performance of each method is benchmarked based on reported yields, reaction conditions, and operational considerations, supported by detailed experimental protocols.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the three synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction parameters.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction (Low Temp.) | Suzuki-Miyaura Coupling |
| Starting Materials | 1,3-Dimethylbenzene (m-xylene), Benzoyl chloride | 1-Bromo-3,5-dimethylbenzene, Benzoyl chloride | 3,5-Dimethylphenylboronic acid, Benzoyl chloride |
| Key Reagents | AlCl₃ (Lewis acid) | Mg (activated), CuI (catalyst) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene |
| Temperature | 0 °C to room temperature | -78 °C | 60 °C |
| Reaction Time | 2-4 hours | ~1 hour | 4 hours |
| Reported Yield | High (for isomeric mixture) | Good to Moderate | High (up to 98% for similar substrates)[1] |
| Selectivity | Poor (yields primarily 2,4- and 2,6-isomers) | High | High |
| Key Challenge | Poor regioselectivity for the 3,5-isomer | Over-addition to form tertiary alcohol | Catalyst cost and sensitivity |
Experimental Protocols
Detailed methodologies for the three benchmarked synthetic routes are provided below. These protocols are based on established literature procedures and have been adapted for the synthesis of this compound.
Friedel-Crafts Acylation of m-Xylene with Benzoyl Chloride
This method is a classic approach for the formation of aryl ketones. However, due to the ortho- and para-directing nature of the methyl groups on m-xylene, this reaction is expected to yield a mixture of isomers, with the 2,4- and 2,6-dimethylbenzophenone being the major products.
Methodology:
-
To a stirred solution of 1,3-dimethylbenzene (m-xylene, 1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add benzoyl chloride (1.0 equivalent) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product will be a mixture of isomers.
-
The desired this compound can be isolated from the isomeric mixture by column chromatography on silica gel.
Low-Temperature Grignard Reaction
A significant challenge in using Grignard reagents to synthesize ketones from acyl chlorides is the propensity for the initially formed ketone to react with a second equivalent of the Grignard reagent, leading to a tertiary alcohol as a major byproduct. This issue can be mitigated by conducting the reaction at very low temperatures (-78 °C) using highly reactive "Rieke" magnesium.[2][3]
Methodology:
-
Prepare the Grignard reagent by adding a solution of 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a suspension of activated magnesium turnings (1.1 equivalents) under a nitrogen atmosphere.
-
Cool the freshly prepared 3,5-dimethylphenylmagnesium bromide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve benzoyl chloride (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the benzoyl chloride solution to the stirred Grignard reagent solution at -78 °C. The addition of a catalytic amount of copper(I) iodide (CuI) may be beneficial.[2]
-
Stir the reaction mixture at -78 °C for approximately 1 hour.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Acylative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a highly selective method for the synthesis of unsymmetrical ketones. This palladium-catalyzed cross-coupling reaction joins an arylboronic acid with an acyl chloride.[1][4][5]
Methodology:
-
In a reaction vessel, combine 3,5-dimethylphenylboronic acid (1.0 equivalent), benzoyl chloride (1.2 equivalents), and potassium carbonate (1.5 equivalents).[1]
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mol%).[1]
-
Add anhydrous toluene as the solvent.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and then heat to 60 °C.[1]
-
Stir the mixture at this temperature for 4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis comparison and the individual reaction pathways.
Caption: Comparative workflow for the synthesis of the target molecule.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Relative Efficacy of (3,5-Dimethylphenyl)(phenyl)methanone in Catalytic Systems: A Comparative Guide
(3,5-Dimethylphenyl)(phenyl)methanone , a derivative of benzophenone, holds significant potential in various catalytic applications, primarily leveraging its photochemical properties as a photosensitizer and its ability to act as a directing group in transition metal-catalyzed reactions. This guide provides a comparative analysis of its efficacy in these roles, supported by experimental data from analogous systems, offering valuable insights for researchers, scientists, and drug development professionals.
Application as a Photosensitizer in [2+2] Photocycloaddition Reactions
Benzophenone and its derivatives are widely utilized as photosensitizers to promote photochemical reactions, such as the [2+2] cycloaddition of alkenes, that do not proceed efficiently upon direct irradiation. The dimethyl substitution on the phenyl ring in this compound is expected to modulate its photophysical properties, though specific data on its performance is limited. The following sections compare the general efficacy of benzophenone-type photosensitizers with other alternatives.
Comparative Performance of Photosensitizers
The choice of photosensitizer is critical for the efficiency and outcome of a photochemical reaction. The table below compares benzophenone with other common photosensitizers used in [2+2] cycloaddition reactions.
| Photosensitizer | Triplet Energy (ET, kcal/mol) | Key Advantages | Key Disadvantages | Representative Application |
| Benzophenone | 69 | Low cost, readily available, efficient intersystem crossing. | Requires UV irradiation (typically >350 nm), potential for side reactions (e.g., hydrogen abstraction). | Enone-alkene cycloadditions.[1][2] |
| Thioxanthone | 65.5 | Higher absorption in the near-UV/visible region compared to benzophenone. | Higher cost than benzophenone. | [2+2] cycloaddition of N-aryl maleimides with olefins.[3] |
| fac-[Ir(ppy)3] | 55 | Visible light absorption, high quantum yields. | High cost, potential for metal contamination of products. | [2+2] cycloaddition of alkenylboronates and alkenes.[4] |
| 4CzIPN (Organic Photocatalyst) | ~61 | Metal-free, visible light absorption. | Can be less robust than metal-based photosensitizers. | [2+2] cycloaddition of electron-deficient styrenes.[5] |
Experimental Protocol: Benzophenone-Sensitized [2+2] Cycloaddition of an Enone and Alkene
This protocol describes a general procedure for the intermolecular [2+2] photocycloaddition of a cyclic enone with an alkene, using benzophenone as a photosensitizer. This reaction is a classic example of the utility of benzophenone in organic synthesis.[1][2]
Materials:
-
Cyclic enone (e.g., 2-cyclopentenone)
-
Alkene (e.g., isobutylene)
-
Benzophenone
-
Solvent (e.g., benzene or acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
Procedure:
-
A solution of the cyclic enone (1.0 eq), the alkene (excess, typically 5-10 eq), and benzophenone (0.1-0.2 eq) in the chosen solvent is prepared in a quartz or Pyrex reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes, as oxygen can quench the triplet excited state.
-
The reaction vessel is sealed and placed in the photoreactor.
-
The solution is irradiated with the UV lamp at a controlled temperature (typically room temperature) with stirring.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the cyclobutane adducts.
Application as a Directing Group in C-H Functionalization
The ketone functionality of this compound can act as a directing group to guide transition metal catalysts to specific C-H bonds, enabling their functionalization. The ortho-hydrogens of the phenyl ring are the primary targets for such directed C-H activation.
Comparative Performance of Directing Groups
The efficacy of a directing group is determined by its ability to coordinate to the metal center and its influence on the reactivity of the C-H bond. The following table provides a qualitative comparison of the ketone directing group with other common directing groups in palladium-catalyzed C-H activation.
| Directing Group | Relative Directing Ability | Key Advantages | Key Disadvantages | Representative Application |
| Ketone | Moderate | Readily available functional group, can be further transformed. | Can be less strongly coordinating than other groups, potentially leading to lower reactivity.[6][7] | Ruthenium-catalyzed ortho-arylation.[8][9][10] |
| Pyridine | Strong | Strong coordination to the metal center, highly effective for ortho-functionalization. | Requires introduction and often removal of the pyridine group.[11] | Palladium-catalyzed C-H halogenation.[11] |
| Amide | Moderate to Strong | Common functional group in pharmaceuticals, can be a competent directing group. | Reactivity can be substrate-dependent.[12] | Palladium-catalyzed C-H acetoxylation.[12] |
| Carboxylic Acid | Moderate | A native functional group that can direct C-H activation. | Decarboxylation can be a competing side reaction under harsh conditions.[11] | Ruthenium-catalyzed C-H arylation. |
Experimental Protocol: Ruthenium-Catalyzed ortho-Arylation of an Aromatic Ketone
This protocol outlines a general procedure for the ruthenium-catalyzed ortho-arylation of an aromatic ketone with an arylboronate, where the ketone functionality serves as the directing group.[8][9][10][13]
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Arylboronic acid ester (e.g., phenylboronic acid pinacol ester)
-
Ruthenium catalyst (e.g., RuH2(CO)(PPh3)3)
-
Solvent (e.g., toluene)
-
Additive (e.g., an aliphatic ketone like pinacolone to suppress reduction of the starting ketone)[9][10]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the ruthenium catalyst (typically 2-5 mol%), the aromatic ketone (1.0 eq), the arylboronic acid ester (1.5-2.0 eq), and the additive (if used) are added.
-
The solvent is added, and the reaction mixture is heated to a specified temperature (e.g., 120-135 °C) with stirring.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the ortho-arylated ketone.
Conclusion
As a directing group in C-H activation, the ketone moiety provides a means for regioselective functionalization of the aromatic ring. The efficacy would be comparable to other ketone directing groups, offering a valuable tool for synthetic chemists. The 3,5-dimethyl substitution pattern may influence the steric environment around the coordinating carbonyl group, which could affect the efficiency and selectivity of the catalytic process.
Further experimental investigation is warranted to quantify the precise catalytic efficacy of this compound and to explore its full potential in the development of novel synthetic methodologies.
References
- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. A ruthenium-catalyzed reaction of aromatic ketones with arylboronates: a new method for the arylation of aromatic compounds via C-H bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A RuH(2)(CO)(PPh(3))(3)-catalyzed regioselective arylation of aromatic ketones with arylboronates via carbon-hydrogen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Analysis of Computational and Experimental Data for 3,5-Dimethylbenzophenone
A noticeable gap between predictive models and empirical evidence for 3,5-dimethylbenzophenone underscores the need for further experimental validation in the field of physical organic chemistry. While computational chemistry offers powerful tools for predicting molecular properties, a comprehensive comparison with experimental data for this specific isomer remains challenging due to a scarcity of published empirical studies.
This guide provides a comparative overview of the available data for 3,5-dimethylbenzophenone, highlighting the current state of knowledge and identifying areas for future research. For illustrative purposes, where direct experimental data for the 3,5-isomer is unavailable, data from the closely related 3,4-dimethylbenzophenone isomer is presented to offer a point of reference.
Physicochemical Properties: A Tale of Two Isomers
A fundamental aspect of chemical characterization involves the determination of physical properties such as melting and boiling points. For 3,5-dimethylbenzophenone, definitive experimental values are not readily found in publicly accessible literature. In contrast, its isomer, 3,4-dimethylbenzophenone, has been characterized with a melting point in the range of 42-48 °C.
| Property | 3,5-Dimethylbenzophenone (Experimental) | 3,4-Dimethylbenzophenone (Experimental) | 3,5-Dimethylbenzophenone (Computational Prediction) |
| Melting Point (°C) | Data not available | 42-48 | Prediction requires dedicated computational study |
| Boiling Point (°C) | Data not available | 335 | Prediction requires dedicated computational study |
The absence of this fundamental data for the 3,5-isomer presents a significant knowledge gap. Computational approaches, such as those based on quantitative structure-property relationship (QSPR) models or molecular dynamics simulations, could provide estimates for these properties. However, without experimental data for validation, the accuracy of such predictions remains theoretical.
Spectroscopic Analysis: The Unheard Fingerprints
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about molecular structure and electronic properties. While extensive spectral libraries exist for many organic compounds, detailed and verified experimental spectra for 3,5-dimethylbenzophenone are not easily accessible.
For comparison, the experimental ¹H and ¹³C NMR data for 3,4-dimethylbenzophenone are available. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions in UV-Vis spectra. These theoretical predictions can be invaluable in interpreting experimental spectra and understanding the underlying molecular behavior.
| Spectroscopic Data | 3,5-Dimethylbenzophenone (Experimental) | 3,4-Dimethylbenzophenone (Experimental ¹H NMR) | 3,5-Dimethylbenzophenone (Computational Prediction) |
| ¹H NMR (ppm) | Data not available | Available | Can be predicted using DFT (GIAO method) |
| ¹³C NMR (ppm) | Data not available | Available | Can be predicted using DFT (GIAO method) |
| IR (cm⁻¹) | Data not available | Available | Can be predicted using DFT (frequency analysis) |
| UV-Vis (λmax, nm) | Data not available | Data not readily available | Can be predicted using Time-Dependent DFT (TD-DFT) |
The generation of theoretical spectra for 3,5-dimethylbenzophenone through computational modeling would be a valuable academic exercise. However, its true utility for researchers and drug development professionals would be realized only upon comparison with experimentally obtained data.
Experimental Protocols: A Call to the Laboratory
The synthesis of 3,5-dimethylbenzophenone can be achieved through standard organic chemistry reactions, such as the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with benzoyl chloride. Following synthesis, purification via techniques like recrystallization or column chromatography is essential to obtain a sample suitable for analytical characterization.
General Synthesis Protocol (Friedel-Crafts Acylation):
-
To a stirred solution of 1,3-dimethylbenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane) at a reduced temperature (e.g., 0 °C), add benzoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by thin-layer chromatography).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Protocols:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃) and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the sample dissolved in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
Visualizing the Path Forward: A Workflow for Bridging the Gap
The following workflow illustrates the logical steps required to bridge the current data gap for 3,5-dimethylbenzophenone.
Caption: A flowchart illustrating the parallel experimental and computational workflows required for a comprehensive comparative study of 3,5-dimethylbenzophenone.
Conclusion: An Opportunity for Discovery
The current lack of comprehensive experimental data for 3,5-dimethylbenzophenone presents a clear opportunity for researchers. The synthesis and thorough characterization of this compound would not only fill a fundamental data gap but also provide a valuable benchmark for validating and refining computational models. For drug development professionals, a deeper understanding of the structure-property relationships in benzophenone derivatives, supported by robust experimental data, is crucial for the rational design of new therapeutic agents. The path forward is clear: a synergistic approach combining experimental investigation and computational analysis is essential to fully elucidate the chemical behavior of 3,5-dimethylbenzophenone.
A Comparative Guide to Reaction Mechanisms Involving (3,5-Dimethylphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various reaction mechanisms involving (3,5-Dimethylphenyl)(phenyl)methanone, a diaryl ketone with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will explore its synthesis through classical and modern methods, as well as reactions that transform its characteristic carbonyl group. This objective comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable methods for their applications.
I. Synthesis of this compound
The primary methods for synthesizing diaryl ketones like this compound include Friedel-Crafts acylation and Grignard reagent addition.
A. Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction is a widely used method for the synthesis of aryl ketones. In the case of this compound, it involves the reaction of m-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) oxide supported on HY zeolite.[1][2][3]
Reaction Scheme:
This compound is synthesized via the Friedel-Crafts acylation of m-xylene with benzoyl chloride.
Experimental Data Comparison:
| Catalyst | Molar Ratio (m-xylene:benzoyl chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fe₂O₃/HY Zeolite | 4:1 | 130 | 5 | 94.1 | [2] |
| AlCl₃ | (Not specified) | (Not specified) | (Not specified) | 82.02 (for butyryl chloride) | [4] |
Experimental Protocol: Friedel-Crafts Acylation using Fe₂O₃/HY Zeolite Catalyst [2]
-
A mixture of m-xylene (4 molar equivalents) and benzoyl chloride (1 molar equivalent) is prepared.
-
The Fe₂O₃/HY zeolite catalyst (5 wt% of the reactants) is added to the mixture.
-
The reaction mixture is heated to 130°C and stirred for 5 hours.
-
After the reaction is complete, the solid catalyst is separated by filtration.
-
The excess m-xylene is removed by distillation.
-
The resulting product, this compound, is purified by vacuum distillation or recrystallization.
B. Grignard Reaction
An alternative synthetic route involves the reaction of a Grignard reagent, 3,5-dimethylphenylmagnesium bromide, with an aldehyde, such as benzaldehyde. This nucleophilic addition reaction forms a secondary alcohol, which is then oxidized to the desired ketone.
Reaction Workflow:
Experimental Protocol: Grignard Synthesis (General Procedure)
-
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
-
A solution of 3,5-dibromotoluene in anhydrous diethyl ether is added dropwise to the magnesium turnings.
-
The reaction is initiated, if necessary, by gentle warming or the addition of a crystal of iodine.
-
Once the reaction starts, the remaining ethereal solution of 3,5-dibromotoluene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Step 2: Reaction with Benzaldehyde and Oxidation
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude secondary alcohol.
-
The crude alcohol is dissolved in dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to afford this compound.
-
The product is purified by column chromatography.
-
II. Reactions of the Carbonyl Group in this compound
The carbonyl group of this compound is the primary site of its reactivity. Key reactions include reduction to a methylene group and photochemical decarbonylation.
A. Reduction of the Carbonyl Group
The reduction of the carbonyl group to a methylene group (C=O → CH₂) is a common transformation. Two classical methods for this are the Clemmensen and Wolff-Kishner reductions, which are complementary as they are carried out under acidic and basic conditions, respectively.
Comparison of Reduction Methods:
| Reaction | Reagents | Conditions | Substrate Tolerance |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | Strongly acidic, reflux | Not suitable for acid-sensitive substrates.[5] |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol) | Strongly basic, high temperature | Not suitable for base-sensitive substrates.[6] |
Signaling Pathway for Carbonyl Reduction:
Experimental Protocol: Clemmensen Reduction (General Procedure) [5][7][8]
-
Zinc amalgam is prepared by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes.
-
The amalgamated zinc is washed with water and then with concentrated hydrochloric acid.
-
This compound is added to a flask containing the zinc amalgam and concentrated hydrochloric acid.
-
The mixture is refluxed for several hours, with periodic additions of concentrated hydrochloric acid.
-
After the reaction is complete, the mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., toluene).
-
The organic extract is washed with water, dried over a drying agent, and the solvent is removed to yield the crude product, which can be purified by distillation or chromatography.
Experimental Protocol: Wolff-Kishner Reduction (General Procedure) [6][9][10]
-
This compound, hydrazine hydrate, and a high-boiling solvent like diethylene glycol are placed in a round-bottom flask fitted with a reflux condenser.
-
A strong base, such as potassium hydroxide pellets, is added to the mixture.
-
The mixture is heated to a temperature that allows for the formation of the hydrazone and the removal of water (typically 100-140°C).
-
The temperature is then raised to around 200°C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
The reaction is continued until the evolution of nitrogen ceases.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ether or dichloromethane).
-
The organic layer is washed, dried, and concentrated to give the reduced product, which is then purified.
B. Photochemical Decarbonylation
A more recent and mechanistically distinct reaction involving diaryl ketones is their light-driven decarbonylation to form biaryl compounds. This reaction proceeds under mild conditions and avoids the use of transition metals.
Reaction Scheme:
Experimental Protocol: Photochemical Decarbonylation (General Procedure)
-
In a reaction vessel, the diaryl ketone, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium tert-butoxide (t-BuOK) are dissolved in dimethyl sulfoxide (DMSO).
-
The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is then irradiated with a suitable light source (e.g., a high-pressure mercury lamp or blue LEDs) at room temperature with stirring.
-
The progress of the reaction is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the biaryl compound.
This guide provides a comparative overview of key reaction mechanisms involving this compound. The choice of a particular synthetic or transformation strategy will depend on factors such as substrate compatibility, desired yield, and available laboratory resources. The provided experimental protocols offer a starting point for researchers to explore these reactions further.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen reduction [en.wikipedia-on-ipfs.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Benzophenone Derivatives
This guide provides a comparative overview of validated analytical methods for the determination of benzophenone and its derivatives, compounds of significant interest due to their use as photoinitiators in food packaging inks and potential for migration into foodstuffs. While specific inter-laboratory validation data for 3,5-dimethylbenzophenone is not publicly available, this document collates and compares the performance of various validated gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for related benzophenone compounds. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of food contact materials and other consumer products.
The presented data, sourced from various independent validation studies, offers insights into the expected performance of these analytical techniques, thereby guiding laboratories in method selection and development.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the determination of benzophenone and its derivatives. These tables facilitate a direct comparison of key validation parameters across various studies.
Table 1: Comparison of Validated GC-MS Methods for Benzophenone Analysis
| Parameter | Method 1 | Method 2 |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte(s) | Benzophenone and 17 derivatives | Benzophenone |
| Matrix | Paper and Cardboard Packaging | Cartonboard Packaging and Foodstuffs |
| **Linearity (R²) ** | >0.99 | Not explicitly stated, but calibration was linear from 0.05 to 20 mg x kg⁻¹[1][2] |
| LOD | Not explicitly stated | 0.01 mg x kg⁻¹ (in food)[1][2] |
| LOQ | Not explicitly stated | 0.05 mg x kg⁻¹ (in food)[1][2] |
| Accuracy/Recovery | Good accuracy and precision reported | Satisfactory results in a blind check-sample exercise[1][2] |
| Precision (RSD) | Good precision reported | Not explicitly stated |
| Reference | Altuntaş et al. | Anderson et al. |
Table 2: Comparison of Validated LC-MS/MS Methods for Benzophenone Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | UHPLC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Analyte(s) | Benzophenone and 9 derivatives | 17 Benzophenone derivatives | Benzophenone and other PPCPs |
| Matrix | Cereal-based foods | Fatty baby food | Domestic wastewater |
| **Linearity (R²) ** | >0.997 | Not explicitly stated, but matrix-matched calibration was used | Not explicitly stated, but calibration curves were linear |
| LOD | 0.001–0.289 ng/g | Not explicitly stated | Not explicitly stated |
| LOQ | 0.003–0.867 ng/g | 1–50 μg kg⁻¹ | The first concentration of the calibration curves |
| Accuracy/Recovery | 79%–121% | >70% extraction efficiency | 87.5% - 120% |
| Precision (RSD) | Intraday: 1.4%–20.8%, Interday: 3.2%–23.9% | Not explicitly stated | <15% (intra- and inter-day) |
| Reference | Lee et al.[3][4] | Cacho et al.[5] | Tiritan et al.[6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
Method 1: GC-MS Analysis of Benzophenone Derivatives in Paper and Cardboard
-
Sample Preparation: A test specimen of 1 dm² is cut and placed in a Petri dish. 4 g of the food simulant MPPO (modified polyphenylene oxide) is added evenly. The sample is heated in an oven at 40°C for 10 days. The MPPO is then transferred to an Erlenmeyer flask, and 30 ml of diethyl ether is added and shaken manually for 1 minute. The solvent is decanted, and the extraction is repeated twice with 20 ml of solvent. The combined extracts are evaporated to dryness. The residue is redissolved in 5 ml of acetonitrile, vortexed for 1 minute, and filtered through a 0.45 μm PTFE filter before injection into the GC-MS.[7]
-
GC-MS Conditions:
-
Column: HP-5MS (30 m × 250 μm × 0.25 μm).[7]
-
Injector Temperature: 280°C.[7]
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 5 minutes.[7]
-
Carrier Gas: Helium.[7]
-
MSD Transfer Line Temperature: 250°C.[7]
-
Ion Source Temperature: 250°C.[7]
-
Solvent Delay: 8 minutes.[7]
-
Method 2: UHPLC-MS/MS Analysis of Benzophenone Derivatives in Cereal-Based Foods
-
Sample Preparation (FaPEx - Fast Pesticide Extraction): This method utilizes a fast pesticide extraction technique. While the detailed steps for this specific application are not provided in the abstract, FaPEx generally involves a quick extraction with a suitable solvent, followed by a cleanup step, often using dispersive solid-phase extraction (d-SPE), before analysis by UHPLC-MS/MS.[4] Isotope-labeled internal standards are used to ensure accurate quantification.[4]
-
UHPLC-MS/MS Conditions: The abstract mentions the use of ultra-high-performance liquid chromatography–tandem mass spectrometry, but does not provide specific details on the column, mobile phases, or mass spectrometer settings.[4]
Method 3: UHPLC-MS/MS Analysis of Benzophenone Derivatives in Fatty Baby Food
-
Sample Preparation: A dispersive solid-phase extraction (d-SPE) with an Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbent is used as a clean-up and pre-concentration step.[5] This is particularly important for complex, fatty matrices like baby food to reduce matrix effects.
-
UHPLC-MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to achieve maximum sensitivity for the different benzophenone derivatives.[5]
-
Detection: Multiple reaction monitoring (MRM) mode is employed for both quantification and confirmation of the analytes.[5]
-
Analysis Time: The method is optimized for a rapid analysis time of less than 13 minutes.[5]
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: Generalized workflow for the GC-MS analysis of benzophenones.
References
- 1. Benzophenone in cartonboard packaging materials and the factors that influence its migration into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (3,5-Dimethylphenyl)(phenyl)methanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3,5-Dimethylphenyl)(phenyl)methanone (CAS No. 13319-70-5), ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known hazard classifications and their implications for disposal, based on general knowledge of aromatic ketones and information from similar compounds.
| Data Point | Value/Classification | Disposal Implication |
| Physical State | Solid (presumed) | Collect and store as solid chemical waste. |
| CAS Number | 13319-70-5 | Use for accurate waste identification and labeling. |
| Primary Hazards | Likely irritant (skin, eyes, respiratory) | Avoid generating dust. Handle with appropriate PPE. |
| Flammability | Combustible (as with most organic compounds) | Keep away from ignition sources. Store in a cool, dry place. |
| Toxicity | Data not available, assume harmful | Treat as toxic. Do not dispose of in regular trash or down the drain. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
This compound should be segregated as a non-halogenated organic solid waste.
-
Do not mix with other waste streams such as halogenated solvents, aqueous waste, or sharps.
2. Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container. The container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a secure screw-top cap).
-
The container must be in good condition, with no leaks or cracks.
-
Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 13319-70-5
-
The primary hazards (e.g., "Irritant," "Combustible")
-
The date the waste was first added to the container.
-
3. Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
If the compound is a solid, use a scoop or spatula to avoid creating dust.
-
If the compound is in a solution, it should be collected in a designated liquid waste container for non-halogenated organic solvents.
-
Keep the waste container closed at all times, except when adding waste.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste stream.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Check with your institution's specific guidelines.
5. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical through municipal waste streams or by pouring it down the drain.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3,5-Dimethylphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (3,5-Dimethylphenyl)(phenyl)methanone (CAS No. 13319-70-5). The following procedures are based on general safety protocols for aromatic ketones and are intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) and institutional safety guidelines.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Polyvinyl alcohol (PVA), Viton, or Nitrile) | Protects against skin contact. Nitrile gloves offer good general chemical resistance, while PVA and Viton gloves are recommended for prolonged contact with aromatic compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling the solid material outside of a fume hood or if dust is generated. |
Handling and Operational Plan
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. A chemical fume hood is required when handling significant quantities or when there is a potential for dust or aerosol generation.
General Handling and Storage Precautions
| Procedure | Guideline |
| Receiving and Inspection | Upon receipt, inspect the container for any damage or leaks. Ensure the container is properly labeled. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Handling | Avoid direct contact with skin and eyes. Avoid inhalation of dust. Use non-sparking tools. Wash hands thoroughly after handling. |
| Transport | When transporting, use a secondary container to prevent spills in case of accidental breakage. |
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in accordance with all local, state, and federal regulations. As it is toxic to aquatic life, it is imperative to prevent its release into the environment.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste material contaminated with this compound, including used PPE, weighing papers, and contaminated glassware, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a chemically compatible, leak-proof container for waste collection. Ensure the container is kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling a solid chemical like this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling solid chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
